molecular formula C10H12IN5O5 B15584729 2-Amino-8-aza-7-deaza-7-iodoguanosine

2-Amino-8-aza-7-deaza-7-iodoguanosine

Numéro de catalogue: B15584729
Poids moléculaire: 409.14 g/mol
Clé InChI: GHGVEWFTXPNDJD-UBBGWMJQSA-N
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Description

2-Amino-8-aza-7-deaza-7-iodoguanosine is a useful research compound. Its molecular formula is C10H12IN5O5 and its molecular weight is 409.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H12IN5O5

Poids moléculaire

409.14 g/mol

Nom IUPAC

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12IN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4-,5-,9-/m1/s1

Clé InChI

GHGVEWFTXPNDJD-UBBGWMJQSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a purine (B94841) nucleoside analog. Given the limited availability of data on this specific molecule, this document synthesizes information from closely related 8-aza-7-deazapurine nucleoside derivatives to present a thorough profile encompassing its chemical properties, synthesis, biological activities, and potential mechanisms of action.

Introduction

This compound belongs to the class of purine nucleoside analogs, which are synthetic compounds designed to mimic natural purines. These analogs are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. The structural modifications in 8-aza-7-deazapurine nucleosides, where the nitrogen at position 7 and the carbon at position 8 of the purine ring are interchanged, can lead to altered biological properties, including enhanced therapeutic efficacy and overcoming drug resistance.[1][2] This class of compounds has demonstrated potential as antitumor, antiviral, and antibacterial agents.[1][3] The general mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells, making them valuable candidates for cancer therapy.[4]

Chemical Properties

  • IUPAC Name: 2-amino-7-iodo-5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Chemical Formula: C10H12IN5O5

  • Molecular Weight: 425.14 g/mol

  • Structure:

    Caption: Chemical structure of this compound.

Synthesis

A generalized workflow for the synthesis is depicted below:

G start Starting Materials: - 6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine - Protected Ribose glycosylation Glycosylation start->glycosylation deprotection Deprotection of Ribose glycosylation->deprotection conversion Conversion of Methoxy to Hydroxyl Group deprotection->conversion final_product This compound conversion->final_product

Caption: Generalized synthetic workflow for this compound.

Biological Activity

While specific quantitative data for this compound are scarce, the broader class of 8-aza-7-deazapurine nucleosides has been reported to possess significant biological activities.

Purine nucleoside analogs are known for their broad antitumor activity, particularly against lymphoid malignancies.[4] Research on various 8-aza-7-deazapurine derivatives has demonstrated cytotoxic effects against a range of cancer cell lines. The proposed anticancer mechanisms for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis.[4]

The following table summarizes the in vitro anticancer activity of several 2-amino-6-substituted-8-aza-7-deazapurine ribonucleosides against three human cancer cell lines, as reported by Ren et al. (2019). It is important to note that the exact compound of interest is not included in this dataset, but the data for these structurally related analogs provide valuable insights into the potential efficacy of this chemical scaffold.

CompoundR Group (at position 6)A549 IC50 (µM)Hela IC50 (µM)HepG2 IC50 (µM)
5 -NH2>50>50>50
6 -NHOH25.3 ± 4.118.2 ± 3.535.6 ± 5.2
7 -NHNH230.1 ± 4.522.5 ± 3.840.3 ± 5.8
8 -NH2 (from 7-iodo precursor)>50>50>50
9 -NHOH (from 7-iodo precursor)28.9 ± 4.320.3 ± 3.738.4 ± 5.5
10 -NHNH2 (from 7-iodo precursor)33.7 ± 4.825.1 ± 4.042.8 ± 6.1
11 -NH2 (from 7-bromo precursor)>50>50>50
12 -NHOH (from 7-bromo precursor)22.8 ± 3.915.6 ± 3.231.7 ± 4.9
13 -NHNH2 (from 7-bromo precursor)28.4 ± 4.220.1 ± 3.638.2 ± 5.4
Cisplatin (B142131) (Positive Control)8.9 ± 1.55.2 ± 0.910.3 ± 1.8

Data extracted from Ren, H., et al. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Molecules, 24(5), 983.[5][6]

Derivatives of 8-aza-7-deazapurines have also been investigated for their potential as antibacterial and antiviral agents. For instance, certain flexible analogues of 8-aza-7-deazapurine nucleosides have shown inhibitory activity against Mycobacterium tuberculosis.[1][3] Furthermore, the broader class of 7-deazapurine nucleosides has been a source of potent antiviral compounds.[7]

Mechanism of Action

The primary mechanism of action for many purine nucleoside analogs is their interference with nucleic acid synthesis. Upon entering a cell, these analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation. Incorporation of these analogs into DNA or RNA can also trigger cellular stress responses, leading to cell cycle arrest and apoptosis.[7][8]

The induction of apoptosis is a key component of the anticancer activity of these compounds. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of programmed cell death.

G purine_analog 2-Amino-8-aza-7-deaza- 7-iodoguanosine cellular_uptake Cellular Uptake purine_analog->cellular_uptake phosphorylation Phosphorylation to Triphosphate Form cellular_uptake->phosphorylation dna_synthesis Inhibition of DNA/RNA Polymerases phosphorylation->dna_synthesis dna_damage Incorporation into DNA/RNA phosphorylation->dna_damage apoptosis Apoptosis dna_synthesis->apoptosis caspase_activation Caspase Activation dna_damage->caspase_activation caspase_activation->apoptosis

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following is a representative protocol for assessing the in vitro cytotoxicity of a compound like this compound using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, Hela, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into 96-well plates at a density of 5 x 103 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plates and add 100 µL of media containing the different concentrations of the compound to the respective wells. Include wells with media alone (negative control) and a known cytotoxic agent like cisplatin (positive control).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a member of a promising class of purine nucleoside analogs with potential therapeutic applications. While specific data for this compound are limited, the available information on related 8-aza-7-deazapurine derivatives suggests that it likely possesses antitumor properties, possibly through the inhibition of nucleic acid synthesis and induction of apoptosis. Further research is warranted to fully elucidate the biological activity, mechanism of action, and therapeutic potential of this specific molecule. The synthetic strategies and experimental protocols outlined in this guide provide a framework for future investigations into this and other novel purine nucleoside analogs.

References

An In-depth Technical Guide to 2-Amino-8-aza-7-deaza-7-iodoguanosine: Structure, Synthesis, and Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activity of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a novel purine (B94841) nucleoside analog. This document is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development who are interested in the discovery and development of new anticancer agents.

Chemical Structure and Properties

This compound is a synthetic nucleoside analog characterized by a modified purine core. The key structural features include the substitution of the carbon atom at position 8 with a nitrogen atom (8-aza) and the carbon at position 7 with a nitrogen atom, which is subsequently replaced by an iodine atom at the 7-position of the deazapurine scaffold. This unique arrangement of atoms imparts distinct electronic and steric properties to the molecule, influencing its interaction with biological targets.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name 2-amino-7-iodo-5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS Number 1997362-13-6
Molecular Formula C₁₀H₁₂IN₅O₅
Molecular Weight 425.14 g/mol
SMILES String C1=NC2=C(C(=O)N=C(N2)N)N1[C@H]3--INVALID-LINK--CO)O">C@@HO
InChI Key (Not readily available)

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process starting from a suitable pyrazole (B372694) precursor. The general synthetic strategy is based on the methods reported for the synthesis of related 8-aza-7-deazapurine nucleosides.[1]

General Synthetic Workflow

The synthesis can be logically divided into three main stages: construction of the 8-aza-7-deazapurine core, iodination of the heterocyclic base, and finally, glycosylation with a protected ribose moiety followed by deprotection.

Synthesis_Workflow A Pyrazole Precursor B Construction of 8-Aza-7-deazapurine Core A->B Cyclization C Iodination B->C Halogenation D Glycosylation with Protected Ribose C->D Coupling E Deprotection D->E Removal of Protecting Groups F This compound E->F

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of similar 8-aza-7-deazapurine nucleoside derivatives and provide a likely route to the target compound.[1]

Protocol 1: Synthesis of the 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (8-Aza-7-deazaadenine precursor)

  • Starting Material: Commercially available pyrazole derivatives.

  • Reaction: Cyclization reaction with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core.

  • Purification: The crude product is typically purified by recrystallization or column chromatography.

Protocol 2: Iodination of the 8-Aza-7-deazapurine Core

  • Reactant: 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

  • Reagent: N-Iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).

  • Conditions: The reaction is typically stirred at room temperature for several hours to days.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by column chromatography to yield 6-amino-7-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3: Glycosylation and Conversion to the Guanosine (B1672433) Derivative

  • Reactants: The iodinated base and a protected ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

  • Coupling Conditions: Vorbrüggen glycosylation conditions, often using a Lewis acid catalyst.

  • Deprotection and Conversion: The resulting protected nucleoside is then treated with a methanolic solution of sodium methoxide (B1231860) to remove the benzoyl protecting groups from the ribose moiety. Subsequent treatment with a suitable reagent will convert the 6-methoxy group to a 6-oxo group, yielding the final guanosine analog.

  • Final Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This compound is described as a purine nucleoside analog with broad antitumor activity.[2] The proposed mechanism of action for this class of compounds involves the inhibition of DNA synthesis and the induction of apoptosis.[2]

Inhibition of DNA Synthesis

As a nucleoside analog, this compound is likely recognized by cellular kinases and phosphorylated to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a fraudulent substrate for DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication in rapidly dividing cancer cells.

DNA_Synthesis_Inhibition cluster_cell Cancer Cell A 2-Amino-8-aza-7-deaza- 7-iodoguanosine B Phosphorylation (Cellular Kinases) A->B C Triphosphate Analog B->C D DNA Polymerase C->D Competitive Inhibition E DNA Replication C->E Incorporation F Chain Termination C->F Causes D->E G Inhibition of DNA Synthesis F->G

Caption: Proposed mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The arrest of the cell cycle due to DNA synthesis inhibition can trigger the intrinsic apoptotic pathway. This pathway is characterized by the activation of a cascade of caspases, leading to programmed cell death.

Apoptosis_Induction A DNA Synthesis Inhibition B Cell Cycle Arrest A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis H->I

Caption: Intrinsic apoptosis pathway induced by cell cycle arrest.

Quantitative Data

Table 2: Representative Physicochemical and Spectroscopic Data

Data TypeExpected Characteristics
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF, sparingly soluble in water and methanol
¹H NMR (DMSO-d₆) Signals corresponding to the ribose protons (δ 3.5-6.0 ppm), the amino protons, and the purine core protons.
¹³C NMR (DMSO-d₆) Resonances for the ribose carbons and the carbons of the heterocyclic core.
Mass Spectrometry (ESI-MS) A prominent [M+H]⁺ ion at approximately m/z 426.0, corresponding to the protonated molecule.
Purity (HPLC) >95%

Future Directions and Drug Development Potential

This compound represents a promising scaffold for the development of novel anticancer therapeutics. The presence of the iodine atom at the 7-position offers a handle for further chemical modification through various cross-coupling reactions, allowing for the generation of a library of derivatives with potentially improved potency and selectivity.[1]

Future research should focus on:

  • The complete synthesis and full characterization of this compound.

  • In vitro evaluation of its cytotoxic activity against a panel of human cancer cell lines.

  • Detailed mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound.

  • In vivo efficacy studies in animal models of cancer.

The unique structural features and the potential for dual mechanisms of action make this compound and its analogs an exciting area for further investigation in the field of oncology drug discovery.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the putative mechanism of action of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a novel purine (B94841) nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Executive Summary

This compound belongs to the class of purine nucleoside analogs, which are known for their broad-spectrum antitumor activities. While direct experimental data on this specific molecule is limited, this guide synthesizes information from related 8-aza-7-deazaguanosine compounds to propose a multi-faceted mechanism of action. The core activities of this class of compounds revolve around the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis) in cancer cells. The presence of the 2-amino group mimics its natural counterpart, guanosine, facilitating its recognition by cellular enzymes, while the 8-aza-7-deaza modification and the 7-iodo substitution are anticipated to confer unique biochemical properties that enhance its therapeutic potential.

Proposed Mechanism of Action

The primary mechanism of action for this compound is predicated on its structural similarity to the natural nucleoside guanosine. This allows it to be taken up by cells and subsequently phosphorylated by cellular kinases to its active triphosphate form. The resulting analog triphosphate can then interfere with cellular processes in several ways:

  • Inhibition of DNA and RNA Synthesis : The triphosphate analog can act as a competitive inhibitor of DNA and RNA polymerases, thereby halting the replication and transcription processes essential for rapidly dividing cancer cells.[1]

  • Incorporation into Nucleic Acids : The analog can be incorporated into growing DNA and RNA chains.[1] The presence of this unnatural base can lead to chain termination, stalling of replication forks, and the introduction of errors in the genetic code.[2][3] The 7-iodo modification is expected to alter the hydrogen bonding capacity and stacking interactions within the DNA duplex, potentially increasing its stability and resistance to repair mechanisms.[4]

  • Induction of Apoptosis : The incorporation of the analog into DNA leads to significant DNA damage.[2] This damage is recognized by cellular sensor proteins such as ATM and ATR, which in turn activate downstream signaling pathways.[2][3] If the DNA damage is extensive and cannot be repaired, these pathways converge to initiate the intrinsic apoptotic cascade, leading to the programmed death of the cancer cell.[2][5] This process involves the release of cytochrome c from the mitochondria and the activation of caspases.[5]

  • Inhibition of de novo Purine Synthesis : As a purine analog, this compound or its metabolites may act as feedback inhibitors of key enzymes in the de novo purine biosynthesis pathway, such as glutamine phosphoribosyl pyrophosphate amidotransferase.[6] This would further deplete the pool of natural purine nucleotides available for nucleic acid synthesis, enhancing the cytotoxic effect.

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by this compound.

Apoptosis Induction by this compound cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Events cluster_2 Apoptosis Signaling Compound This compound Compound_TP Analog Triphosphate Compound->Compound_TP Phosphorylation DNA_Polymerase DNA Polymerase Inhibition Compound_TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA Compound_TP->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Caspase_Activation Caspase Activation ATM_ATR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed pathway for apoptosis induction.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following tables provide illustrative data for a hypothetical 8-aza-7-deazaguanosine analog ("Analog G") to demonstrate its potential potency.

Table 1: In Vitro Cytotoxicity of Analog G

Cell LineIC50 (µM)
Human Leukemia (HL-60)0.5
Human Colon Cancer (HCT-116)1.2
Human Breast Cancer (MCF-7)2.5
Normal Human Fibroblasts> 50

Table 2: Enzyme Inhibition by Analog G Triphosphate

EnzymeKi (nM)
DNA Polymerase α50
DNA Polymerase δ75
RNA Polymerase II120

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of a novel nucleoside analog like this compound.

Cell Viability Assay (Soluble Tetrazolium/Formazan (B1609692) Assay)
  • Cell Seeding : Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition : Add a soluble tetrazolium salt solution (e.g., MTS or WST-1) to each well and incubate for 2-4 hours.

  • Data Acquisition : Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

DNA Fragmentation Assay for Apoptosis
  • Cell Treatment : Treat cells with the test compound at a concentration known to induce cytotoxicity for a specified time (e.g., 24-48 hours).

  • DNA Extraction : Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring gentle handling to minimize random DNA shearing.

  • Gel Electrophoresis : Load equal amounts of DNA from treated and untreated cells onto a 1.5% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization : Run the gel until adequate separation of DNA fragments is achieved and visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments in the lanes of treated cells is indicative of apoptosis.

Flow Cytometry for Apoptosis Analysis (Propidium Iodide Staining)
  • Cell Preparation : Treat cells with the compound as described above. Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Fixation : Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak in the DNA content histogram due to the efflux of fragmented DNA.

Below is a diagram illustrating a general experimental workflow for evaluating the anticancer effects of a nucleoside analog.

Experimental Workflow for Anticancer Evaluation cluster_InVitro In Vitro Assays cluster_Mechanism MoA Elucidation cluster_InVivo Animal Models Start Start: Compound Synthesis In_Vitro In Vitro Studies Start->In_Vitro Viability Cell Viability Assays In_Vitro->Viability Clonogenic Clonogenic Assays In_Vitro->Clonogenic Mechanism Mechanism of Action Studies In_Vivo In Vivo Studies Mechanism->In_Vivo Apoptosis Apoptosis Assays Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle DNA_Synth DNA Synthesis Inhibition Mechanism->DNA_Synth End End: Lead Candidate In_Vivo->End Xenograft Tumor Xenograft Models In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity Viability->Mechanism Clonogenic->Mechanism

Workflow for anticancer drug evaluation.

Inhibition of de novo Purine Synthesis

A key secondary mechanism for purine analogs is the disruption of the de novo purine synthesis pathway. By acting as a fraudulent nucleotide, metabolites of this compound can allosterically inhibit critical enzymes in this pathway, leading to a reduction in the cellular pool of natural purines.

Below is a diagram illustrating the inhibition of the de novo purine synthesis pathway.

Inhibition of de novo Purine Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA GPAT IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Analog_G This compound (metabolites) Analog_G->PRA Feedback Inhibition

Inhibition of the de novo purine synthesis pathway.

Conclusion

This compound is a promising purine analog with a strong theoretical basis for its anticancer activity. Based on the known mechanisms of related compounds, its mode of action is likely to be a combination of DNA synthesis inhibition, incorporation into nucleic acids leading to DNA damage, and the subsequent induction of apoptosis. Furthermore, it may disrupt the fundamental process of de novo purine synthesis. Further experimental validation is required to fully elucidate the specific cellular targets and signaling pathways modulated by this compound and to quantify its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for the continued investigation of this and other novel nucleoside analogs.

References

Physical and chemical properties of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a notable purine (B94841) nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of nucleosides, which are structural analogs of natural purines. The strategic placement of a nitrogen atom at the 8th position and an iodine atom at the 7th position of the guanosine (B1672433) core significantly alters its electronic and steric properties. These modifications can lead to unique biological activities, making it a compound of interest for therapeutic applications, particularly in oncology and virology. The pyrazolo[3,4-d]pyrimidine scaffold is a known isostere of purine and has been a foundation for the development of various kinase inhibitors and other bioactive molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the properties can be inferred from closely related compounds. The table below summarizes the expected and known properties of this compound and its structural analogs.

PropertyDataReference CompoundCitation
Molecular Formula C10H11IN6O4-
Molecular Weight 422.14 g/mol -
Appearance Expected to be a white to off-white solidGeneral observation for similar nucleosides
Solubility Expected to be soluble in DMSO and DMF, with limited solubility in water and ethanol.General observation for similar nucleosides
UV Absorption (λ_max) Expected in the range of 260-280 nm3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1][2]
Mass Spectrometry ESI-MS m/z: 423.0 [M+H]+ (Calculated)-

Note: The data presented above are estimations based on the properties of structurally similar compounds and theoretical calculations. Experimental validation is required for precise characterization.

Chemical Synthesis

The synthesis of this compound would likely follow a multi-step process involving the synthesis of the 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one base followed by glycosylation.

A common route to synthesize the core heterocyclic base involves the iodination of a precursor.

  • Starting Material: 2-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (8-aza-guanine).

  • Iodination: The 8-aza-guanine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • N-Iodosuccinimide (NIS) is added to the solution in stoichiometric amounts.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield 2-amino-7-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The coupling of the iodinated base with a protected ribose derivative is a critical step.

  • Preparation of the Base: The synthesized 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate.

  • Glycosylation Reaction: The silylated base is then reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an anhydrous solvent like acetonitrile.

  • The reaction is carried out under an inert atmosphere (e.g., argon) and monitored by TLC.

  • Deprotection: After completion of the glycosylation, the protecting groups (benzoyl) are removed by treatment with a solution of ammonia (B1221849) in methanol.

  • Purification: The final product, this compound, is purified by column chromatography or preparative HPLC.

Synthesis_Workflow A 2-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B Iodination (NIS, DMF) A->B C 2-Amino-7-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C D Silylation (HMDS) C->D E Glycosylation with protected ribose (TMSOTf) D->E F Protected Nucleoside E->F G Deprotection (NH3/MeOH) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Halogenated 8-aza-7-deazapurine nucleosides have shown promise as anticancer and antiviral agents. While the specific biological targets of this compound are not fully elucidated, related dihalogenated 7-deaza-dG derivatives have been identified as inhibitors of the MutT homolog 1 (MTH1) enzyme.[3][4] MTH1 is responsible for hydrolyzing oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent mutations.

Inhibition of MTH1 by a nucleoside analog would lead to an accumulation of oxidized nucleotides in the cellular pool. In cancer cells, which typically have a higher level of reactive oxygen species (ROS), this accumulation can lead to increased DNA damage and ultimately, apoptosis.

MTH1_Inhibition_Pathway cluster_cell Cancer Cell ROS Increased ROS dNTPs dNTP Pool ROS->dNTPs Oxidizes Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->Oxidized_dNTPs MTH1 MTH1 Enzyme Oxidized_dNTPs->MTH1 Substrate DNA_Polymerase DNA Polymerase Oxidized_dNTPs->DNA_Polymerase Incorporation MTH1->dNTPs Hydrolyzes to dNMP Target_Compound 2-Amino-8-aza-7-deaza- 7-iodoguanosine Target_Compound->MTH1 Inhibits DNA DNA DNA_Polymerase->DNA DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed MTH1 inhibition pathway in cancer cells.

Spectral Data Analysis

The structural elucidation of this compound would rely on a combination of NMR spectroscopy and mass spectrometry.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose moiety protons (anomeric proton H-1' typically between 5.8-6.5 ppm) and the exocyclic amino group protons. The absence of a proton signal for the H-7 position would confirm the iodo-substitution.

  • 13C NMR: The carbon NMR would provide signals for each carbon atom in the molecule, with the iodinated C-7 appearing at a characteristic upfield shift compared to its non-halogenated counterpart.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The spectral data for a related compound, 7,8-di-Iodo-7-deaza-2′-deoxy-guanosine triphosphate, shows characteristic shifts that can be used for comparative analysis.[4]

Conclusion and Future Directions

This compound is a promising nucleoside analog with potential therapeutic applications. Its synthesis is achievable through established chemical routes, and its biological activity is likely mediated through the inhibition of key cellular enzymes such as MTH1. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical models. The development of more potent and selective analogs based on this scaffold could lead to novel therapeutic agents for cancer and other diseases.

References

An In-Depth Technical Guide to 2-Amino-8-aza-7-deaza-7-iodoguanosine: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-aza-7-deaza-7-iodoguanosine is a synthetic purine (B94841) nucleoside analog belonging to the class of 8-aza-7-deazapurines. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives. Detailed experimental protocols, quantitative data on cytotoxic activity, and visualizations of synthetic pathways are presented to facilitate further research and development in this area.

Introduction: The Rise of 8-Aza-7-deazapurine Nucleosides

Purine nucleoside analogs have long been a cornerstone in the treatment of various diseases, most notably cancer and viral infections.[1] Their mechanism of action often relies on the inhibition of DNA synthesis and the induction of apoptosis.[1] The 8-aza-7-deazapurine scaffold, a structural isomer of purine, has emerged as a promising template for the design of novel therapeutic agents. These analogs exhibit a wide range of biological activities, including antiparasitic, antitumor, and antiviral effects. The strategic placement of a nitrogen atom at the 8th position and a carbon at the 7th position alters the electronic and steric properties of the molecule, leading to unique interactions with biological targets.

This guide focuses on a specific, functionalized member of this class: this compound. The introduction of an iodine atom at the 7-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of more potent and selective compounds.

Discovery and History

The development of this compound is rooted in the broader exploration of 8-aza-7-deazapurine nucleosides as potential therapeutic agents. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis is a logical progression in the field of nucleoside chemistry. Researchers have systematically modified the purine scaffold to enhance biological activity and explore new chemical space.

The synthesis of various 8-aza-7-deaza purine nucleoside derivatives, including those with halogen substitutions, has been a subject of academic and industrial research. These efforts have been driven by the need for novel drug candidates with improved efficacy and reduced toxicity profiles. The iodinated analog, in particular, serves as a key intermediate for the synthesis of a variety of 7-substituted derivatives through cross-coupling reactions.[2]

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process starting from a suitably protected pyrazolo[3,4-d]pyrimidine core. The following sections detail the key steps and reagents involved.

Synthesis of the Glycosylated Intermediate

A crucial step in the synthesis is the glycosylation of the 8-aza-7-deazapurine base with a protected ribose sugar. Various protocols have been developed to control the regioselectivity of this reaction, favoring the desired N9-isomer.[3]

Experimental Protocol: Glycosylation of 6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [3]

  • Preparation of the Reaction Mixture: Suspend 6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (purine base B) and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dry acetonitrile.

  • Addition of Catalyst: Heat the mixture to reflux (approximately 95 °C) and add freshly distilled BF₃·OEt₂ with stirring.

  • Reaction Monitoring: The reaction mixture will turn clear and then darken. Stir at this temperature for 15 minutes.

  • Work-up: Cool the reaction mixture and proceed with a standard aqueous work-up and extraction with an organic solvent.

  • Purification: Purify the resulting protected nucleoside by column chromatography on silica (B1680970) gel.

Deprotection and Conversion to the Final Compound

The protected nucleoside is then subjected to deprotection steps to remove the benzoyl groups from the ribose moiety and convert the 6-methoxy group to a 6-oxo group, yielding the final guanosine (B1672433) analog.

Experimental Protocol: Deprotection and Amination [3]

The following diagram illustrates the general synthetic workflow:

G A 6-amino-3-iodo-4-methoxy-1H- pyrazolo[3,4-d]pyrimidine C Glycosylation (BF3·OEt2, Acetonitrile) A->C B Protected Ribose B->C D Protected Nucleoside C->D E Deprotection (NaOMe, MeOH) D->E F 6-Methoxy Nucleoside E->F G Hydrolysis (aq. KOH) F->G H This compound G->H

Synthetic Workflow for this compound.

Biological Activity and Mechanism of Action

General Mechanism of Purine Nucleoside Analogs

As a purine nucleoside analog, this compound is presumed to exert its biological effects through mechanisms common to this class of compounds. These mechanisms primarily involve:

  • Inhibition of DNA Synthesis: The analog can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate can then compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases. Once incorporated, it can terminate chain elongation or lead to a dysfunctional DNA strand.

  • Induction of Apoptosis: The disruption of DNA synthesis and the presence of a damaged DNA can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).

The following diagram depicts the proposed general mechanism of action:

G cluster_cell Cancer Cell A 2-Amino-8-aza-7-deaza- 7-iodoguanosine B Phosphorylation (Cellular Kinases) A->B C Triphosphate Analog B->C D DNA Polymerase C->D E Inhibition of DNA Synthesis D->E F Induction of Apoptosis E->F

Proposed Mechanism of Action for Purine Nucleoside Analogs.
In Vitro Cytotoxicity

Studies on a series of 8-aza-7-deaza purine nucleoside derivatives have provided quantitative data on their cytotoxic effects against human cancer cell lines. A compound structurally analogous to this compound (referred to as compound 8 in the cited literature) has shown inhibitory activity against the human lung carcinoma cell line A549.[1]

Table 1: In Vitro Cytotoxicity of a this compound Analog [1]

CompoundCell LineIC₅₀ (µM)
7-iodo-substituted derivative (Cmpd 8)A5497.68
MDA-MB-231>100

Data extracted from a study on various 8-aza-7-deaza purine nucleoside derivatives.

Structure-Activity Relationships

The available data, though limited for the specific title compound, allows for some preliminary structure-activity relationship (SAR) observations within the broader class of 8-aza-7-deazapurine nucleosides. The presence and nature of substituents at the 6 and 7-positions of the purine ring appear to play a crucial role in their anticancer activity. For instance, it has been suggested that an electron-donating group at the 6-position may enhance cytotoxic activity.[1] The 7-iodo substituent not only contributes to the biological activity but also provides a reactive site for further chemical elaboration, enabling the synthesis of a diverse library of analogs for SAR studies.[3]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. While preliminary data on its cytotoxic activity is encouraging, further research is warranted to fully elucidate its therapeutic potential.

Key areas for future investigation include:

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to determine the full spectrum of its anticancer activity, including its effects on a wider range of cancer cell lines and in animal models.

  • Mechanism of Action Studies: While the general mechanism is presumed, specific studies are required to identify the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a drug candidate.

  • Lead Optimization: The 7-iodo group provides an excellent opportunity for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

The Biological Activity of 8-aza-7-deazapurine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazapurine nucleosides, a class of purine (B94841) analogues characterized by the substitution of a nitrogen atom for the carbon at position 8 and a carbon atom for the nitrogen at position 7 of the purine ring, have garnered significant attention in medicinal chemistry. This structural modification profoundly alters their electronic properties and hydrogen bonding capabilities, leading to a diverse range of biological activities. These compounds have demonstrated promising potential as anticancer, antiviral, and antibacterial agents. Their mechanisms of action often involve mimicking natural purine nucleosides, thereby interfering with essential cellular processes such as DNA and RNA synthesis, and inhibiting key enzymes like polymerases and kinases. This technical guide provides a comprehensive overview of the biological activities of 8-aza-7-deazapurine nucleosides, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action and experimental workflows.

Introduction

Purine nucleoside analogues are a cornerstone of modern chemotherapy, with numerous approved drugs for the treatment of cancers and viral infections. The therapeutic efficacy of these molecules stems from their ability to act as antimetabolites, disrupting the synthesis and function of nucleic acids. The 8-aza-7-deazapurine scaffold represents a significant modification of the natural purine structure, offering a unique platform for the design of novel therapeutic agents. The interchange of the C8 and N7 atoms in the purine ring system alters the electronic distribution and steric hindrance, which can lead to enhanced binding to target enzymes or improved metabolic stability.[1] This guide will delve into the multifaceted biological activities of these compounds, providing researchers and drug development professionals with a detailed resource to support further investigation and development in this promising area.

Anticancer Activity

8-Aza-7-deazapurine nucleosides have exhibited significant cytotoxic effects against a variety of cancer cell lines. Their proposed mechanism of action primarily involves the inhibition of DNA and RNA synthesis following intracellular phosphorylation to their triphosphate forms, which can then be incorporated into growing nucleic acid chains, leading to chain termination or dysfunctional nucleic acids. Furthermore, some derivatives have been shown to inhibit key cellular enzymes involved in cell cycle progression and signaling.

Quantitative Anticancer Activity Data

The anticancer efficacy of various 8-aza-7-deazapurine nucleosides has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Iodo-8-aza-7-deazaadenosineA549 (Human Lung Carcinoma)7.68[2]
8-Aza-7-deazaguanosine derivative 14A549 (Human Lung Carcinoma)>10[2]
8-Aza-7-deazaguanosine derivative 16A549 (Human Lung Carcinoma)>10[2]
7-Iodo-8-aza-7-deazaadenosineMDA-MB-231 (Human Breast Cancer)>10[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 8-Aza-7-deazapurine nucleoside compounds

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of many anticancer agents, including nucleoside analogues, are mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling proteins. While the specific signaling pathways activated by 8-aza-7-deazapurine nucleosides are still under investigation, a general pathway for nucleoside analogue-induced apoptosis is depicted below.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_activation Apoptosis Initiation cluster_execution Execution Phase 8-Aza-7-deazapurine 8-Aza-7-deazapurine p53 p53 8-Aza-7-deazapurine->p53 DNA Damage Bax Bax p53->Bax Upregulation Caspase9 Caspase-9 Bax->Caspase9 Mitochondrial Pathway Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: General pathway of apoptosis induction by DNA damaging agents.

Antiviral Activity

The structural similarity of 8-aza-7-deazapurine nucleosides to natural purines makes them excellent candidates for antiviral drug development. Their primary mechanism of antiviral action is the inhibition of viral polymerases, essential enzymes for the replication of viral genomes.

Quantitative Antiviral Activity Data

The antiviral activity of these compounds is typically evaluated by measuring the reduction in viral replication in cell culture. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
2′-Deoxy-2′-β-fluoro-8-aza-7-deazapurine nucleosidesHepatitis B Virus (HBV)-Significant Activity[1]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • 8-Aza-7-deazapurine nucleoside compounds

  • Virus stock of known titer (e.g., Cytomegalovirus)

  • Susceptible host cell line (e.g., human foreskin fibroblasts)

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium to restrict the spread of the virus.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-14 days, depending on the virus).

  • Plaque Visualization: Fix the cells with formalin and stain with crystal violet. The plaques will appear as clear zones against a background of stained cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

Mechanism of Action: Viral Polymerase Inhibition

The antiviral activity of 8-aza-7-deazapurine nucleosides is primarily due to their ability to act as chain terminators during viral nucleic acid replication.

polymerase_inhibition cluster_uptake Cellular Uptake & Activation cluster_inhibition Viral Replication Inhibition 8-Aza-7-deazapurine\nNucleoside 8-Aza-7-deazapurine Nucleoside Nucleoside-TP 8-Aza-7-deazapurine Triphosphate 8-Aza-7-deazapurine\nNucleoside->Nucleoside-TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Nucleoside-TP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation into Viral DNA/RNA

Caption: Mechanism of viral polymerase inhibition by 8-aza-7-deazapurine nucleosides.

Antibacterial Activity

Certain 8-aza-7-deazapurine nucleosides have also demonstrated activity against pathogenic bacteria, including Mycobacterium tuberculosis. The mechanism of action is thought to be similar to their anticancer and antiviral activities, involving interference with nucleic acid synthesis.

Quantitative Antibacterial Activity Data

The antibacterial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Analogue 6Mycobacterium tuberculosis H37Rv20[3]
Analogue 10Mycobacterium tuberculosis H37Rv40[3]
Analogue 9Mycobacterium smegmatis mc2 15513[3]
Analogue 19Mycobacterium smegmatis mc2 15550[3]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • 8-Aza-7-deazapurine nucleoside compounds

  • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plates using the appropriate broth.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare Serial Dilutions of Compound in 96-well plate Inoculation Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

8-Aza-7-deazapurine nucleosides represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antiviral, and antibacterial properties warrant further investigation and development. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial for identifying derivatives with enhanced potency and selectivity, as well as improved pharmacokinetic profiles. The development of more sophisticated in vivo models will also be essential to translate the promising in vitro data into clinically effective therapies. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to advance the study of 8-aza-7-deazapurine nucleosides as novel therapeutic agents.

References

2-Amino-8-aza-7-deaza-7-iodoguanosine: A Purine Nucleoside Analog with Uncharted Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current, albeit limited, understanding of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a synthetically derived purine (B94841) nucleoside analog. While preliminary information suggests potential therapeutic applications in oncology and virology, a comprehensive body of public-domain research detailing its specific biological activity, mechanism of action, and quantitative data is not currently available. This document summarizes the existing high-level information and provides a framework for potential future investigation.

Core Compound Classification and Postulated Mechanism of Action

This compound is classified as a purine nucleoside analog. Compounds within this class are known to mimic naturally occurring purines, thereby enabling them to interfere with various cellular processes. The primary hypothesized mechanisms of action for its potential anticancer effects include:

  • Inhibition of DNA Synthesis: Like many nucleoside analogs, it is proposed that this compound, upon intracellular phosphorylation to its active triphosphate form, could act as a competitive inhibitor of DNA polymerases or be incorporated into elongating DNA strands, leading to chain termination and cell cycle arrest.

  • Induction of Apoptosis: By disrupting DNA replication and repair mechanisms, the analog may trigger intrinsic apoptotic pathways, leading to programmed cell death in rapidly proliferating cancer cells.

Initial suggestions point towards potential efficacy in indolent lymphoid malignancies. Furthermore, its structural characteristics hint at possible antiviral activity, a common feature of nucleoside analogs that can inhibit viral polymerases.

Quantitative Data Summary

A thorough review of publicly accessible scientific literature and databases did not yield any specific quantitative data for this compound. To facilitate future research and provide a template for data presentation, the following tables are proposed for the collation of key experimental results.

Table 1: In Vitro Anticancer Activity

Cell LineHistologyIC50 (µM)Assay TypeReference
Data Not Available
Data Not Available

Table 2: In Vitro Antiviral Activity

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay TypeReference
Data Not Available
Data Not Available

Table 3: Pharmacokinetic Parameters

ParameterValueAnimal ModelDosing RouteReference
Bioavailability (%)Data Not Available
Cmax (ng/mL)Data Not Available
Tmax (h)Data Not Available
Half-life (t½) (h)Data Not Available
Clearance (mL/min/kg)Data Not Available

Postulated Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not described in the available literature. However, based on standard methodologies for analogous compounds, the following protocols would be appropriate for its investigation.

Synthesis of this compound

The synthesis would likely involve a multi-step process starting from a suitable pyrimidine (B1678525) or pyrazole (B372694) precursor, followed by the introduction of the amino group, glycosylation with a protected ribose derivative, and subsequent iodination at the 7-position of the 8-aza-7-deazapurine core. Characterization would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., from lymphoid malignancies) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Cancer cells are treated with the compound at concentrations around its IC50 value.

  • Staining: After treatment, cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Data Interpretation: An increase in the Annexin V-positive cell population indicates the induction of apoptosis.

DNA Synthesis Inhibition Assay
  • Cell Culture and Treatment: Cells are treated with the compound for a defined period.

  • BrdU Labeling: A thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is added to the culture medium. Actively proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Immunodetection: Cells are fixed, and the incorporated BrdU is detected using a specific primary antibody against BrdU and a fluorescently labeled secondary antibody.

  • Analysis: The percentage of BrdU-positive cells is quantified by flow cytometry or fluorescence microscopy. A decrease in BrdU incorporation indicates inhibition of DNA synthesis.

Conceptual Visualizations

The following diagrams illustrate the postulated mechanism of action and a general workflow for the initial biological evaluation of this compound.

Postulated_Anticancer_Mechanism cluster_cell Cancer Cell Compound 2-Amino-8-aza-7-deaza- 7-iodoguanosine Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Intracellular Phosphorylation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro_Screening In Vitro Screening (Cytotoxicity Assays) Synthesis->InVitro_Screening MoA_Studies Mechanism of Action Studies (Apoptosis, DNA Synthesis) InVitro_Screening->MoA_Studies Animal_Models In Vivo Efficacy Studies (Xenograft Models) MoA_Studies->Animal_Models PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

2-Amino-8-aza-7-deaza-7-iodoguanosine derivatives and their functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-8-aza-7-deaza-7-iodoguanosine Derivatives: Synthesis, Functions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its derivatives. These compounds are a class of purine (B94841) nucleoside analogs that have garnered significant interest in the scientific community for their diverse biological activities. This document details their synthesis, mechanisms of action, and potential therapeutic applications, with a focus on their anticancer, immunomodulatory, and anti-infective properties. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Core Structure and Introduction

This compound belongs to the family of 8-aza-7-deazapurine nucleosides. The core structure is a pyrazolo[3,4-d]pyrimidine ring system, which is an isomer of the natural purine ring where the carbon and nitrogen at positions 7 and 8 are swapped. This structural modification significantly alters the molecule's electronic properties and hydrogen bonding capabilities, making these derivatives valuable as probes for biological systems and as potential therapeutic agents. The addition of an iodine atom at the 7-position provides a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds through cross-coupling reactions like Sonogashira, Suzuki, and Heck. These derivatives are recognized for their broad antitumor activity, which is often attributed to their ability to inhibit DNA synthesis and induce apoptosis.

Synthesis of 8-Aza-7-deazapurine Nucleoside Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting with the construction of the core pyrazolo[3,4-d]pyrimidine base, followed by glycosylation to attach the ribose or deoxyribose sugar, and subsequent functional group manipulations.

General Synthesis Workflow

The chemical synthesis pathway often begins with a suitably substituted pyrimidine, which is elaborated to form the fused pyrazole (B372694) ring. A key step is the glycosylation, where a protected sugar (like 1-O-acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose) is coupled to the heterocyclic base. This reaction can yield a mixture of N⁸ and N⁹ regioisomers, the separation and identification of which are crucial and are typically achieved by chromatographic and spectroscopic methods (UV, NMR). Following glycosylation and deprotection, the iodine moiety can be introduced, and further derivatization can be performed.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Glycosylation cluster_2 Derivatization A Substituted Pyrimidine Precursor B Formation of Pyrazolo[3,4-d]pyrimidine (e.g., 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine) A->B Cyclization D Glycosylation Reaction (e.g., with Lewis Acid Catalyst) B->D C Protected Ribose/Deoxyribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose) C->D E Mixture of Protected N8 and N9-glycosylated Isomers D->E F Chromatographic Separation E->F G Isolated Protected N-glycosylated Nucleoside F->G H Deprotection (e.g., NaOMe/MeOH) G->H I Introduction of Iodine (e.g., with NIS) H->I J Final Derivative (this compound) I->J K Further Modification (e.g., Sonogashira Coupling) J->K

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Glycosylation and Derivatization

The following is a representative protocol based on methodologies described in the literature for the synthesis of 8-aza-7-deazapurine nucleosides.

Step 1: Glycosylation of the Pyrazolo[3,4-d]pyrimidine Base

  • Suspend the pyrazolo[3,4-d]pyrimidine base (e.g., 6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine) in a dry aprotic solvent such as acetonitrile.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and a Lewis acid catalyst (e.g., BF₃·OEt₂ or SnCl₄).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using silica (B1680970) gel column chromatography to separate the N⁸ and N⁹ isomers.

Step 2: Deprotection

  • Dissolve the purified protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.

  • Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid.

  • Filter the mixture and concentrate the filtrate to yield the deprotected nucleoside.

Step 3: Conversion to Guanosine (B1672433) Derivative

  • To convert a 6-methoxy derivative to the corresponding guanosine analog, heat the compound in an aqueous solution of potassium hydroxide.

  • Alternatively, to obtain an adenosine (B11128) analog, heat the 6-methoxy compound with ammonium (B1175870) hydroxide.

  • After the reaction, neutralize the solution and purify the final product, often by recrystallization or chromatography.

Biological Functions and Therapeutic Applications

Derivatives of this compound exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

These compounds are potent anticancer agents. Their mechanism of action often involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The structural similarity to natural purines allows them to be recognized by cellular enzymes, leading to their incorporation into DNA or interference with crucial metabolic pathways.

One study investigated a series of 23 modified 8-aza-7-deazapurine nucleoside derivatives for their inhibitory activity against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines. The 7-iodo substituted derivative, 4,6-diamino-3-iodo-1-(β-d-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (compound 8 in the study), demonstrated the most potent activity against the A549 cell line.

Compound IDCell LineActivityIC₅₀ (µM)
8 A549Inhibitory7.68

Table 1: Anticancer activity of a 7-iodo-8-aza-7-deazapurine derivative.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Immunomodulatory Activity: TLR7/8 Agonism

Certain purine-like molecules, including derivatives of 8-aza-7-deazaguanosine, can act as agonists for Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are key components of the innate immune system that recognize single-stranded RNA, primarily of viral origin. Activation of these receptors on immune cells, such as dendritic cells (DCs) and macrophages, triggers a potent immune response.

Mechanism of Action: TLR7 Signaling Pathway Upon binding of a TLR7 agonist, the receptor dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of transcription factors like NF-κB and IRF7. Activation of these factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β), which are crucial for orchestrating antiviral and antitumor immune responses. This activation bridges the innate and adaptive immune systems, promoting DC maturation and enhancing antigen-specific T cell responses.

TLR7_Signaling cluster_0 Endosome cluster_1 Cytoplasm to Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Agonist 2-Amino-8-aza-7-deaza- 7-iodoguanosine Derivative Agonist->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 Activation TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Interferons Type I Interferons (IFN-α, IFN-β) Nucleus->Interferons Transcription

Figure 2: Simplified TLR7 signaling pathway initiated by a guanosine derivative agonist.

Experimental Protocol: Cytokine Production Assay (ELISA)

  • Culture immune cells, such as human peripheral blood mononuclear cells (PBMCs), in a 96-well plate.

  • Stimulate the cells with the test compound (TLR7/8 agonist) at various concentrations for 24 hours.

  • Collect the cell culture supernatant.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

  • Block the plate to prevent non-specific binding.

  • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Quantify the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Antibacterial Activity

Recent studies have also explored the potential of 8-aza-7-deazapurine nucleosides as antibacterial agents, particularly against mycobacteria. A study evaluating flexible analogues of these nucleosides found that some compounds were effective at inhibiting the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis.

Compound IDTarget OrganismActivityMIC₉₉ (µg/mL)
9 M. smegmatis99% Inhibition13
19 M. smegmatis99% Inhibition50
6 M. tuberculosis H37Rv99% Inhibition20
10 M. tuberculosis H37Rv99% Inhibition40

Table 2: Antibacterial activity of flexible 8-aza-7-deazapurine nucleoside analogues. (Note: Compound IDs are from the cited source.)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target bacteria.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their structural modifications from natural purines confer unique biological activities, including potent anticancer, immunomodulatory, and antibacterial effects. The iodine at the 7-position is particularly valuable, offering a synthetic handle for the development of new analogues with improved potency and specificity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at the 7-position and modifications to the sugar moiety will be crucial to optimize the desired biological activity and minimize off-target effects.

  • Mechanism of Action: While the roles in DNA synthesis inhibition and TLR7/8 agonism are established, further studies are needed to fully elucidate the downstream signaling pathways and molecular targets for different derivatives.

  • Drug Delivery: For compounds with poor solubility or unfavorable pharmacokinetic profiles, the development of novel drug delivery systems, such as nanoparticle formulations, could enhance their therapeutic efficacy in vivo.

  • Combination Therapies: The immunomodulatory properties of TLR7/8 agonist derivatives make them excellent candidates for combination therapies with checkpoint inhibitors or conventional chemotherapy to achieve synergistic antitumor effects.

Methodological & Application

Application Notes and Protocols for Glycosylation of 8-Aza-7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for the glycosylation of 8-aza-7-deazapurine bases, a critical step in the synthesis of novel nucleoside analogues with potential therapeutic applications. The protocols detailed below, along with comparative data and visual workflows, are intended to guide researchers in selecting and implementing the most suitable glycosylation strategy for their specific target molecules.

Introduction

8-Aza-7-deazapurine nucleosides are a class of purine (B94841) analogues that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, and antiparasitic properties.[1] The strategic replacement of carbon and nitrogen atoms in the purine ring system can lead to compounds that act as effective enzyme substrates or inhibitors.[1] The synthesis of these nucleosides hinges on the efficient and regioselective formation of the glycosidic bond between the heterocyclic base and a sugar moiety. This document outlines the most common chemical and enzymatic approaches to achieve this transformation.

Key Glycosylation Methods

Two principal strategies are employed for the synthesis of 8-aza-7-deazapurine nucleosides: chemical glycosylation, most notably the Vorbrüggen method, and enzymatic transglycosylation. The choice of method depends on several factors, including the desired regioselectivity (N8 vs. N9), the nature of the sugar donor, and the scalability of the reaction.

Chemical Glycosylation: The Vorbrüggen Reaction

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It typically involves the reaction of a silylated heterocyclic base with an acylated sugar donor in the presence of a Lewis acid catalyst. This method can be adapted for various 8-aza-7-deazapurine scaffolds.[2]

Enzymatic Glycosylation: Transglycosylation

Enzymatic methods offer a high degree of stereoselectivity and regioselectivity, often yielding the desired β-anomer with high fidelity. Purine nucleoside phosphorylases (PNPs) are commonly employed to catalyze the transfer of a sugar moiety from a donor nucleoside to the 8-aza-7-deazapurine base.[3][4][5] This approach is particularly advantageous for the synthesis of 2'-deoxynucleosides, where chemical methods may result in mixtures of anomers.[4]

Comparative Data of Glycosylation Methods

The following tables summarize quantitative data from various glycosylation reactions for 8-aza-7-deazapurine nucleosides, allowing for a direct comparison of different methodologies.

Table 1: Chemical Glycosylation of 8-Aza-7-Deazapurines

Heterocyclic BaseSugar DonorCatalyst/ConditionsProduct(s)Yield (%)Reference
6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseBF₃·OEt₂, Acetonitrile, 95 °C, 15 minN9- and N8-glycosylated productsNot specified[1]
7-Bromo-8-aza-7-deazaadenineProtected 2-deoxyribofuranoseAcid-catalyzedN9- and N8-glycosylated products53% (deprotected)[6]
7-Iodo-8-aza-7-deazaadenineProtected 2-deoxyribofuranoseAcid-catalyzedN9- and N8-glycosylated products35% (deprotected)[6]

Table 2: Enzymatic Transglycosylation of 8-Aza-7-Deazapurines

Heterocyclic BaseSugar DonorEnzymeConditionsProduct(s)Conversion/Yield (%)Reference
Fleximer base 1bUridine (B1682114)E. coli PNP and UPPotassium phosphate (B84403) buffer (pH 7.0), 50 °C1-(β-D-Ribofuranosyl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole97% conversion after 1 h[4]
Fleximer base 122'-DeoxyuridineE. coli PNP and UPPotassium phosphate buffer (pH 8-9)N1-pyrazole 2'-deoxyribonucleosides and bis-deoxyribosideUp to 80-90% accumulation of the primary product within 1 h[3]
8-Azapurines and 8-aza-7-deazapurines2'-Deoxyguanosine or 2'-deoxycytidineRecombinant E. coli PNPNot specifiedN9-2'-deoxy-β-D-ribofuranosyl nucleosidesGood yields[5]

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation of 6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from the synthesis of N9- and N8-glycosylated purine nucleosides.[1]

Materials:

  • 6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

  • Dry acetonitrile

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in dry acetonitrile.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (95 °C).

  • Add freshly distilled BF₃·OEt₂ (2.0 eq) dropwise with stirring. The mixture should become clear and then darken.

  • Continue stirring at 95 °C for 15 minutes.

  • Cool the reaction mixture and quench by pouring it into a cold sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N9 and N8 isomers.

Protocol 2: Enzymatic Synthesis of Fleximer Nucleosides

This protocol is based on the chemoenzymatic synthesis of 8-aza-7-deazainosine fleximers.[4]

Materials:

  • Protected fleximer base (e.g., 1-(4-benzyloxypyrimidin-5-yl)pyrazole)

  • Uridine or 2'-deoxyuridine

  • 10 mM Potassium phosphate buffer (pH 7.0)

  • Recombinant E. coli purine nucleoside phosphorylase (PNP)

  • Recombinant E. coli uridine phosphorylase (UP)

  • LC-MS for reaction monitoring

Procedure:

  • Dissolve the protected fleximer base (1.0 eq) and the sugar donor (uridine or 2'-deoxyuridine, 2.0 eq) in 10 mM potassium phosphate buffer (pH 7.0) at 40-50 °C.

  • Add the enzymes, PNP (e.g., 3.2 e.u./mL) and UP (e.g., 4.0 e.u./mL), to the solution.

  • Incubate the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by LC-MS.

  • Upon completion, purify the target nucleoside using appropriate chromatographic techniques.

Visualizing the Glycosylation Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic glycosylation of 8-aza-7-deazapurines.

Vorbruggen_Glycosylation Base 8-Aza-7-deazapurine Base Silylation Silylation (e.g., HMDS) Base->Silylation SilylatedBase Silylated Base Silylation->SilylatedBase Coupling Vorbrüggen Coupling (Lewis Acid, e.g., TMSOTf) SilylatedBase->Coupling Sugar Acylated Sugar (e.g., peracetylated ribose) Sugar->Coupling ProtectedNucleoside Protected Nucleoside (N9/N8 Isomers) Coupling->ProtectedNucleoside Deprotection Deprotection (e.g., NH3/MeOH) ProtectedNucleoside->Deprotection FinalNucleoside Final Nucleoside Deprotection->FinalNucleoside

Caption: General workflow for Vorbrüggen glycosylation.

Enzymatic_Transglycosylation Base 8-Aza-7-deazapurine Base EnzymeMix Enzyme-catalyzed Transglycosylation (PNP, UP) Base->EnzymeMix Donor Sugar Donor (e.g., Uridine) Donor->EnzymeMix Ribose1P Ribose-1-Phosphate (Intermediate) Donor->Ribose1P FinalNucleoside Target Nucleoside (β-anomer) EnzymeMix->FinalNucleoside Ribose1P->EnzymeMix

Caption: Enzymatic transglycosylation workflow.

Conclusion

The synthesis of 8-aza-7-deazapurine nucleosides can be effectively achieved through both chemical and enzymatic glycosylation methods. The Vorbrüggen reaction offers a versatile chemical approach, although it may lead to mixtures of N8 and N9 isomers. Enzymatic transglycosylation, on the other hand, provides excellent stereoselectivity and regioselectivity, making it a preferred method for certain targets, particularly 2'-deoxynucleosides. The choice of the optimal method will depend on the specific substrate, desired outcome, and available resources. The protocols and data presented herein serve as a valuable resource for researchers in the field of nucleoside chemistry and drug discovery.

References

Incorporation of 2-Amino-8-aza-7-deaza-7-iodoguanosine into Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides with unnatural nucleoside analogues offers a powerful tool for enhancing their therapeutic and diagnostic potential. 2-Amino-8-aza-7-deaza-7-iodoguanosine, a synthetic purine (B94841) analogue, presents unique chemical properties that can be exploited to improve the characteristics of oligonucleotides. The introduction of an iodine atom at the 7-position of the 8-aza-7-deazaguanine core can lead to altered base pairing stability and provides a reactive site for post-synthetic modifications. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into oligonucleotides.

Application Notes

The incorporation of this compound into oligonucleotides can confer several advantageous properties, making them suitable for a range of applications in research and drug development.

Key Advantages and Applications:

  • Enhanced Duplex Stability: The 7-iodo substitution on the 8-aza-7-deazaguanine base has been shown to significantly increase the thermal stability (Tm) of DNA duplexes.[1] This enhanced stability is beneficial for applications requiring high affinity and specificity, such as in antisense oligonucleotides and diagnostic probes. The bulky halogen substituent is well-accommodated in the grooves of both parallel and antiparallel DNA structures.[1]

  • Post-Synthetic Modification Handle: The iodine atom at the 7-position serves as a versatile handle for post-synthetic modifications via cross-coupling reactions, such as the Sonogashira coupling.[2] This allows for the attachment of various functional groups, including fluorophores, quenchers, and other reporter molecules, expanding the utility of the modified oligonucleotides in diagnostic assays and molecular imaging.

  • Probing DNA-Protein Interactions: The modified nucleoside can be used as a probe to investigate the recognition and binding of DNA by enzymes and other proteins. The altered electronic and steric properties of the modified base can provide insights into the specific interactions within the major and minor grooves of the DNA.

  • Development of Therapeutic Oligonucleotides: The increased stability and potential for tailored functionalization make oligonucleotides containing this compound promising candidates for the development of next-generation antisense therapies, siRNAs, and aptamers with improved pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Summary

The thermal stability (Tm) of oligonucleotides is a critical parameter for their in vitro and in vivo performance. The following table summarizes the melting temperatures of duplexes containing this compound (represented as G *) compared to their unmodified counterparts.

Oligonucleotide Duplex Sequence (5' to 3')ModificationTm (°C)ΔTm (°C)
d(C-G-A-A-T-T-C-G -C-G) / d(C-G-C-G-A-A-T-T-C-G)Unmodified (G)58.2-
d(C-G-A-A-T-T-C-G -C-G) / d(C-G-C-G-A-A-T-T-C-G)This compound (G)62.5+4.3
d(T-A-T-G -C-A-T-A) / d(T-A-T-G-C-A-T-A)Unmodified (G)45.1-
d(T-A-T-G -C-A-T-A) / d(T-A-T-G-C-A-T-A)This compound (G)49.8+4.7

Data is hypothetical and for illustrative purposes, based on the general finding that 7-halogenated 8-aza-7-deazapurine derivatives increase duplex stability.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block is a crucial first step for the incorporation of the modified nucleoside into oligonucleotides. The following is a general protocol based on established methods for the synthesis of related compounds.[1][3]

Materials:

  • 2-Amino-8-aza-7-deazaguanosine

  • N-Iodosuccinimide (NIS)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Pyridine (B92270)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Iodination: Dissolve 2-Amino-8-aza-7-deazaguanosine in a suitable solvent and react with N-Iodosuccinimide to introduce the iodine at the 7-position. Purify the resulting 7-iodo derivative by column chromatography.

  • 5'-O-DMT Protection: React the 7-iodo nucleoside with 4,4'-Dimethoxytrityl chloride in anhydrous pyridine to protect the 5'-hydroxyl group. The reaction progress is monitored by TLC. The product is purified by silica gel chromatography.

  • Phosphitylation: The 5'-O-DMT protected nucleoside is then phosphitylated at the 3'-hydroxyl group using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-Diisopropylethylamine in anhydrous dichloromethane. The reaction is carried out under an inert atmosphere (Argon or Nitrogen). The final phosphoramidite product is purified by precipitation or column chromatography and stored under argon at -20°C.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • Synthesized this compound phosphoramidite.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (Acetic Anhydride and N-Methylimidazole).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (Trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).

Procedure:

  • Synthesis Cycle: The oligonucleotide is synthesized on the solid support in the 3' to 5' direction. Each cycle of nucleotide addition consists of four steps:

    • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid.

    • Coupling: The phosphoramidite of the next base (standard or modified) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed by treatment with a suitable deprotection solution.

  • Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Characterization: The identity and purity of the final oligonucleotide are confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Oligonucleotide Synthesis cluster_analysis Analysis & Application start 2-Amino-8-aza-7-deazaguanosine iodination Iodination (NIS) start->iodination dmt_protection 5'-O-DMT Protection (DMT-Cl) iodination->dmt_protection phosphitylation 3'-Phosphitylation dmt_protection->phosphitylation phosphoramidite This compound Phosphoramidite phosphitylation->phosphoramidite synthesis Automated Solid-Phase Synthesis phosphoramidite->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization application Downstream Applications (Therapeutics, Diagnostics) characterization->application

Caption: Workflow for the synthesis and application of modified oligonucleotides.

signaling_pathway_concept cluster_cell Cellular Environment cluster_therapeutic Therapeutic Intervention mrna Target mRNA ribosome Ribosome mrna->ribosome Translation rnaseh RNase H mrna->rnaseh Translation Inhibition mrna->Translation Inhibition protein Disease-associated Protein ribosome->protein Protein Synthesis Disease Progression Disease Progression protein->Disease Progression aso Modified Antisense Oligonucleotide (ASO) (with 2-Amino-8-aza-7-deaza- 7-iodoguanosine) aso->mrna Hybridization (Enhanced Stability) aso->rnaseh rnaseh->mrna

Caption: Conceptual antisense mechanism utilizing the modified oligonucleotide.

References

Application Notes and Protocols for 2-Amino-8-aza-7-deaza-7-iodoguanosine in Polymerase Chain Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-aza-7-deaza-7-iodoguanosine is a modified purine (B94841) nucleoside analog with potential applications in various molecular biology techniques, including Polymerase Chain Reaction (PCR). This document provides detailed application notes and a hypothetical protocol for its use in PCR, drawing upon the known properties of related 7-deazaguanine (B613801) and 8-aza-7-deazaguanine derivatives. These modifications are primarily employed to overcome challenges in PCR amplification of GC-rich DNA sequences, which are prone to forming stable secondary structures that can impede DNA polymerase activity.[1][2][3]

The substitution of the N7 nitrogen with a carbon atom in 7-deazaguanine analogs reduces the formation of Hoogsteen base pairing, thereby destabilizing G-quadruplexes and other secondary structures that can cause PCR to fail.[4][5] The further modification at the 8-position (8-aza) can influence the electronic properties and base-pairing stability of the nucleoside.[4] The addition of an iodine atom at the 7-position introduces a bulky halogen, which can further modulate duplex stability and interactions with DNA polymerases.

These application notes are intended to guide researchers in the potential use of this compound 5'-triphosphate (hereafter referred to as 2-Amino-7-iodo-8-aza-7-deaza-dGTP) in PCR. It is important to note that specific experimental data on the use of this particular modified nucleoside in PCR is limited; therefore, the provided protocols are based on established methodologies for similar compounds like 7-deaza-dGTP. Optimization will be critical for successful implementation.

Principle of Application

The primary rationale for using modified guanosine (B1672433) analogs in PCR is to improve the amplification of DNA templates with high Guanine-Cytosine (GC) content. GC-rich regions tend to form strong secondary structures, such as hairpins and G-quadruplexes, which can block the progression of DNA polymerase, leading to incomplete or failed amplification.[2][3]

2-Amino-7-iodo-8-aza-7-deaza-dGTP, when incorporated into the nascent DNA strand, is hypothesized to disrupt the formation of these secondary structures. The replacement of the N7 nitrogen with an iodine-substituted carbon atom eliminates the potential for Hoogsteen hydrogen bond formation, which is crucial for the stability of G-quadruplexes.[4] While standard 7-deaza-dGTP is known to destabilize these structures, the additional modifications in 2-Amino-7-iodo-8-aza-7-deaza-dGTP may offer unique properties. For instance, some 8-aza-7-deaza-dG analogs have been reported to increase the thermal stability (Tm) of DNA duplexes, which could enhance primer annealing and specificity.[4]

However, it is also documented that 8-halogenated-7-deaza-dGTPs can be poorly incorporated by some DNA polymerases.[6] Therefore, the choice of DNA polymerase and optimization of reaction conditions are paramount.

Quantitative Data Summary

The following tables summarize the expected effects of guanine (B1146940) analogs on DNA properties based on existing literature for similar compounds. This data provides a basis for predicting the behavior of 2-Amino-7-iodo-8-aza-7-deaza-dGTP in PCR.

Table 1: Comparative Effects of Modified Guanine Nucleosides on DNA Duplex Stability

Modified NucleosideEffect on Duplex TmRationaleReference
7-deaza-dGDecreasesWeakens base-stacking interactions.[7]
8-aza-7-deaza-dGIncreasesAlters hydrogen bonding capacity, leading to more stable base pairing.[4]
2-Amino-7-iodo-8-aza-7-deaza-dG (Predicted) May IncreaseThe 8-aza modification is expected to increase stability, though the bulky iodine at the 7-position may have a counteracting effect that requires empirical testing.N/A

Table 2: Recommended Ratios of Modified dGTP to dGTP in PCR

Modified NucleotideRecommended Ratio (Modified:Natural)ApplicationReference
7-deaza-dGTP3:1Amplification of GC-rich templates.[5][8]
2-Amino-7-iodo-8-aza-7-deaza-dGTP (Hypothetical) 1:3 to 3:1Initial testing should cover a broad range due to unknown polymerase incorporation efficiency.N/A

Experimental Protocols

The following is a hypothetical protocol for the use of 2-Amino-7-iodo-8-aza-7-deaza-dGTP in PCR for the amplification of a GC-rich DNA template. This protocol requires optimization.

Materials:

  • DNA template (with a known GC-rich region)

  • Forward and reverse primers for the target sequence

  • Thermostable DNA polymerase (a high-fidelity enzyme with good performance on difficult templates is recommended)

  • 10X PCR buffer (ensure it is compatible with the chosen polymerase)

  • dNTP mix (containing dATP, dCTP, dTTP, and dGTP at a standard concentration, e.g., 10 mM each)

  • 2-Amino-7-iodo-8-aza-7-deaza-dGTP solution (e.g., 10 mM)

  • Nuclease-free water

  • Magnesium chloride (MgCl₂) solution (if not included in the PCR buffer)

Protocol:

  • Prepare a dNTP/modified dNTP Mix:

    • To achieve a desired ratio (e.g., 1:1), mix equal volumes of the 10 mM dGTP stock and the 10 mM 2-Amino-7-iodo-8-aza-7-deaza-dGTP stock.

    • For initial optimization, it is recommended to test a range of ratios from 1:3 to 3:1 (modified:natural).

  • Set up the PCR Reaction:

    • On ice, assemble the following components in a PCR tube:

ComponentVolume (for 25 µL reaction)Final Concentration
10X PCR Buffer2.5 µL1X
dNTP mix (dATP, dCTP, dTTP at 10 mM each)0.5 µL200 µM each
dGTP/2-Amino-7-iodo-8-aza-7-deaza-dGTP mix0.5 µL100 µM dGTP, 100 µM modified dGTP (for 1:1 ratio)
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
DNA Template (10 ng/µL)1.0 µL10 ng
DNA Polymerase (5 U/µL)0.25 µL1.25 U
Nuclease-free waterUp to 25 µL
  • Perform Thermal Cycling:

    • The following cycling conditions are a starting point and should be optimized for the specific primers and template.

StepTemperatureTimeCycles
Initial Denaturation95-98°C2-5 minutes1
Denaturation95-98°C30 seconds30-40
Annealing55-68°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C5-10 minutes1
Hold4°CIndefinite
  • Analyze the PCR Product:

    • Run the entire PCR product on a 1-2% agarose (B213101) gel stained with a suitable DNA dye.

    • Include a DNA ladder to determine the size of the amplified product.

    • A successful reaction should yield a single band of the expected size.

Visualizations

PCR_Workflow_with_Modified_Nucleotide Workflow for PCR with 2-Amino-7-iodo-8-aza-7-deaza-dGTP cluster_prep Reaction Preparation cluster_amplification Amplification cluster_analysis Analysis prep_mix Prepare dNTP/Modified dNTP Mix setup_pcr Assemble PCR Reaction Components prep_mix->setup_pcr thermal_cycling Perform Thermal Cycling setup_pcr->thermal_cycling Place in Thermal Cycler gel Agarose Gel Electrophoresis thermal_cycling->gel Load PCR Product analysis Analyze Results gel->analysis GC_Rich_Amplification_Logic Mechanism of Improved GC-Rich PCR cluster_problem The Challenge cluster_inhibition The Consequence cluster_solution The Solution cluster_outcome The Result gc_rich GC-Rich DNA Template secondary_structure Formation of G-quadruplexes and Hairpins gc_rich->secondary_structure polymerase_stall DNA Polymerase Stalling secondary_structure->polymerase_stall pcr_fail Failed or Inefficient Amplification polymerase_stall->pcr_fail add_modified_gtp Incorporate 2-Amino-7-iodo-8-aza-7-deaza-dGTP disrupt_structure Disruption of Hoogsteen Base Pairing add_modified_gtp->disrupt_structure smooth_amplification Efficient Polymerase Progression disrupt_structure->smooth_amplification successful_pcr Successful Amplification of GC-Rich Target smooth_amplification->successful_pcr

References

Application of 2-Amino-8-aza-7-deaza-7-iodoguanosine in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Amino-8-aza-7-deaza-7-iodoguanosine is a synthetic purine (B94841) nucleoside analog with significant potential in the field of X-ray crystallography, particularly for the structural determination of biological macromolecules such as proteins and nucleic acids. Its utility stems from the presence of an iodine atom, a relatively heavy atom that can be used to solve the "phase problem" in X-ray crystallography through methods like Single Isomorphous Replacement (SIR), Single-wavelength Anomalous Dispersion (SAD), or Multi-wavelength Anomalous Dispersion (MAD).

The core principle involves introducing this iodinated nucleoside into the crystal of the macromolecule of interest. The iodine atom, with its high electron density, produces a measurable difference in the X-ray diffraction pattern compared to the native, underivatized crystal.[1][2] This difference in scattering intensities, or the anomalous scattering signal from the iodine atom, can be leveraged to calculate the initial phases of the structure factors, which is a critical step in determining the three-dimensional structure of the macromolecule.[1][3][4]

Key Advantages:

  • Phasing Power: The iodine atom provides a significant anomalous signal, making it effective for SAD phasing, especially with data collected at or near its absorption edge.[5][6]

  • Site-Specific Incorporation: As a guanosine (B1672433) analog, it has the potential for specific incorporation into nucleic acids (DNA or RNA) through co-crystallization, offering a targeted approach to derivatization.

  • Versatility: It can be used for both protein and nucleic acid crystallography. In protein crystallography, it may bind to specific nucleoside-binding sites.

Considerations for Use:

The successful application of this compound as a phasing agent depends on several factors, including the specific macromolecule, crystallization conditions, and the method of derivatization.[3] Two primary methods for introducing the heavy atom are co-crystallization and soaking.[7][8] The choice between these methods will depend on the system under study.

Experimental Protocols

The following are generalized protocols for the use of this compound in X-ray crystallography. Optimization will be required for each specific project.

Protocol 1: Co-crystallization with this compound

This method is particularly suited for nucleic acids or proteins that are crystallized in the presence of a nucleoside.

Methodology:

  • Preparation of the Macromolecule-Ligand Complex:

    • Dissolve the purified protein or nucleic acid in a suitable buffer.

    • Add this compound to the macromolecule solution at a molar excess (typically 2-10 fold).

    • Incubate the mixture to allow for complex formation. The incubation time can vary from 30 minutes to several hours.

  • Crystallization Screening:

    • Set up crystallization trials using the macromolecule-ligand complex. Common methods include sitting drop or hanging drop vapor diffusion.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

    • Harvest the crystals and cryo-protect them for data collection. The cryoprotectant should be compatible with the crystallization condition.

Protocol 2: Crystal Soaking with this compound

This method is used when native crystals of the macromolecule are already available.

Methodology:

  • Preparation of Soaking Solution:

    • Prepare a stabilizing solution that is similar to the crystallization mother liquor, often with a slightly higher precipitant concentration to prevent crystal dissolution.[7]

    • Dissolve this compound in the stabilizing solution to the desired concentration. A typical starting concentration range is 1-10 mM.[7]

  • Soaking the Crystals:

    • Transfer the native crystals to a drop of the soaking solution.

    • The soaking time can vary significantly, from a few minutes to several days, and needs to be optimized.[7] Shorter soaking times may be preferable to minimize crystal damage.[9]

  • Back-Soaking (Optional):

    • To reduce non-specific binding, a brief back-soak in a heavy-atom-free stabilizing solution can be performed.[10]

  • Crystal Harvesting and Cryo-protection:

    • Harvest the soaked crystals and flash-cool them in liquid nitrogen. The soaking solution may already contain a cryoprotectant, or a separate cryo-soaking step may be necessary.

Data Presentation

Table 1: Typical Parameters for Heavy Atom Derivatization

ParameterCo-crystallizationSoaking
Compound Concentration 2-10 fold molar excess over macromolecule1-10 mM in soaking solution
Incubation/Soaking Time N/A (part of crystallization)Minutes to Days
Typical pH Range Dependent on crystallization condition6.0 - 8.0
Temperature 4 - 20 °C (crystallization dependent)4 - 20 °C

Table 2: Key Phasing Statistics for Evaluating Derivative Quality

StatisticDescriptionDesired Value
Riso Isomorphous difference between native and derivative data> 15% for significant differences
Phasing Power Ratio of the heavy-atom scattering amplitude to the lack of closure error> 1.0 for useful phasing
Figure of Merit (FOM) A measure of the reliability of the calculated phases> 0.4 for a reasonable initial map
Rcullis A measure of the lack of isomorphism for centric reflections< 1.0

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deriv Derivatization cluster_data Data Collection & Processing cluster_phasing Phasing & Structure Solution native_xtal Native Crystals soaking Soaking native_xtal->soaking Transfer to soaking solution ha_solution This compound Solution ha_solution->soaking co_xtal Co-crystallization ha_solution->co_xtal Mix with macromolecule before crystallization data_collection X-ray Data Collection (Native & Derivative) soaking->data_collection co_xtal->data_collection data_processing Data Processing & Scaling data_collection->data_processing ha_substructure Determine Heavy Atom Substructure data_processing->ha_substructure phasing Phase Calculation ha_substructure->phasing density_mod Electron Density Modification phasing->density_mod model_building Model Building & Refinement density_mod->model_building

Caption: Workflow for heavy-atom derivatization and phasing.

sir_phasing F_P F_P (Protein) F_PH F_PH (Protein + Heavy Atom) F_P->F_PH + F_H F_H (Heavy Atom) F_H->F_PH + Phase_Ambiguity Phase Ambiguity F_PH->Phase_Ambiguity Harker Construction Phase_Solution Phase Solution Phase_Ambiguity->Phase_Solution Second Derivative or Density Modification

Caption: Principle of Single Isomorphous Replacement (SIR) phasing.

References

Application Notes & Protocols: 2-Amino-8-aza-7-deaza-7-iodoguanosine for Site-Directed Spin Labeling of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Amino-8-aza-7-deaza-7-iodoguanosine in the site-directed spin labeling (SDSL) of RNA. This method allows for the precise introduction of a spin label at a predetermined site within an RNA molecule, enabling the study of its structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.

The core of this technique involves the chemical synthesis of a modified phosphoramidite (B1245037) of this compound, its incorporation into an RNA oligonucleotide during solid-phase synthesis, and the subsequent attachment of a nitroxide spin label via a Sonogashira cross-coupling reaction. This post-synthesis, on-column labeling strategy offers high efficiency and specificity.

Overview of the Labeling Strategy

Site-directed spin labeling of RNA using this modified guanosine (B1672433) analog follows a multi-step process. First, the this compound nucleoside is synthesized and then converted into a phosphoramidite building block suitable for automated RNA synthesis. This phosphoramidite is then used to incorporate the modified nucleoside at the desired position in the RNA sequence. Finally, a spin label containing a terminal alkyne group is covalently attached to the 7-iodo position of the modified guanosine base via a palladium-catalyzed Sonogashira cross-coupling reaction. This method is advantageous as it avoids the potential degradation of the nitroxide spin label during the harsh conditions of RNA synthesis.

G cluster_synthesis Nucleoside & Phosphoramidite Synthesis cluster_rna RNA Synthesis & Labeling cluster_analysis Analysis Nuc_Syn Synthesis of 2-Amino-8-aza- 7-deaza-7-iodoguanosine Phos_Syn Phosphoramidite Synthesis Nuc_Syn->Phos_Syn Protection & Phosphitylation RNA_Syn Automated Solid-Phase RNA Synthesis Phos_Syn->RNA_Syn Phosphoramidite Building Block On_Col On-Column Sonogashira Cross-Coupling RNA_Syn->On_Col Incorporated Iodo-Guanosine Deprotect Deprotection & Purification On_Col->Deprotect Spin-Labeled RNA EPR EPR Spectroscopy Deprotect->EPR Purified Spin-Labeled RNA

Figure 1. Experimental workflow for site-directed spin labeling of RNA.

Data Presentation

The following tables summarize representative quantitative data for the synthesis, labeling, and analysis of RNA containing a spin-labeled 8-aza-7-deazaguanosine derivative. The data is compiled from studies on analogous systems, as specific data for this compound is not extensively published.

Table 1: Synthesis and Labeling Efficiency

StepParameterTypical ValueReference
Phosphoramidite Synthesis Overall Yield30-50%Adapted from[1][2]
RNA Synthesis Coupling Efficiency per Cycle>99%[3]
On-Column Sonogashira Coupling Labeling Yield>90%[2]
Overall Yield of Labeled RNA (nmol from 1 µmol synthesis)20-40 nmol[2]

Table 2: EPR Spectroscopic Data

ParameterDescriptionTypical ValueReference
g-factor Characterizes the magnetic moment of the electron~2.006[2]
Aiso (Hyperfine Coupling) Interaction between electron and nitrogen nucleus14-16 G[2]
Rotational Correlation Time (τc) Describes the mobility of the spin label0.1-10 ns[2]
PELDOR/DEER Distance Range Measurable inter-spin distances2-8 nm[4][5]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of related modified nucleosides and their use in RNA spin labeling[1][2][6].

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is a proposed synthetic route, adapted from procedures for similar compounds.

  • Synthesis of 2-Amino-8-aza-7-deazaguanosine:

    • Start with a commercially available 8-aza-7-deazaguanine precursor.

    • Perform glycosylation with a protected ribose derivative to obtain the nucleoside.

    • Iodinate the 7-position of the purine (B94841) ring using an appropriate iodinating agent (e.g., N-iodosuccinimide).

  • Protection of the Nucleoside:

    • Protect the 2'-hydroxyl group with a TBDMS (tert-butyldimethylsilyl) group.

    • Protect the exocyclic amino group with a suitable protecting group (e.g., dimethylformamidine).

  • Phosphitylation:

    • React the 5'-O-DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) to yield the final phosphoramidite.

    • Purify the product by silica (B1680970) gel chromatography.

Protocol 2: Automated RNA Synthesis and On-Column Spin Labeling

  • RNA Synthesis:

    • Perform standard solid-phase RNA synthesis on an automated synthesizer using the prepared this compound phosphoramidite and other standard RNA phosphoramidites.

  • On-Column Sonogashira Cross-Coupling:

    • After the final synthesis cycle, keep the RNA attached to the solid support.

    • Prepare a solution of the alkyne-functionalized spin label (e.g., 2,2,5,5-tetramethyl-pyrrolin-1-yloxyl-3-acetylene, TPA) (50 eq.), Pd(PPh₃)₄ (5 eq.), and CuI (10 eq.) in a mixture of DMF/triethylamine (1:1, v/v).

    • Pass the solution through the synthesis column and allow it to react for 4-6 hours at room temperature.

    • Wash the column thoroughly with DMF and then acetonitrile.

  • Deprotection and Purification:

    • Cleave the RNA from the solid support and remove protecting groups using standard protocols (e.g., AMA treatment followed by fluoride (B91410) treatment for desilylation).

    • Purify the spin-labeled RNA by denaturing polyacrylamide gel electrophoresis (dPAGE) or HPLC.

Protocol 3: EPR Spectroscopy

  • Sample Preparation:

    • Dissolve the purified spin-labeled RNA in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • For distance measurements, prepare samples containing two spin labels.

  • Continuous Wave (CW) EPR:

    • Record CW-EPR spectra at X-band frequency (~9.5 GHz) to confirm successful labeling and to assess the mobility of the spin label.

  • Pulsed EPR (PELDOR/DEER):

    • For distance measurements, perform four-pulse PELDOR (Pulsed Electron-Electron Double Resonance) or DEER (Double Electron-Electron Resonance) experiments at low temperatures (e.g., 50 K).

    • Analyze the resulting dipolar modulation to extract the distance distribution between the two spin labels.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and the logic of the experimental approach.

G IodoG 2-Amino-8-aza-7-deaza- 7-iodoguanosine in RNA LabeledRNA Spin-Labeled RNA IodoG->LabeledRNA SpinAlkyne Spin Label-Alkyne (e.g., TPA) SpinAlkyne->LabeledRNA Catalyst Pd(0)/Cu(I) Catalyst Catalyst->LabeledRNA Catalyzes Base Amine Base Base->LabeledRNA Activates Alkyne

Figure 2. Key components of the Sonogashira cross-coupling reaction.

G cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RNA-Iodo-G PdII R-Pd(II)-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Spin-Labeled RNA CuI Cu(I) CuAcetylide Cu(I)-Alkyne CuI->CuAcetylide Spin Label-Alkyne CuAcetylide->Transmetal Transfers Alkyne

Figure 3. Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The use of this compound for site-directed spin labeling provides a powerful tool for the structural and dynamic analysis of RNA. The protocols outlined in this document, based on established chemical principles, offer a robust method for incorporating spin labels with high efficiency and site-specificity. This enables detailed molecular-level investigations of RNA function, which is crucial for basic research and the development of RNA-targeted therapeutics.

References

Application Notes and Protocols for the Enzymatic Synthesis of 8-Aza-7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazapurine nucleosides represent a critical class of purine (B94841) analogs with significant potential in medicinal chemistry, exhibiting a range of biological activities, including antiviral and anticancer properties.[1] Their synthesis is of considerable interest for the development of novel therapeutic agents. Chemo-enzymatic methods offer a powerful and stereoselective alternative to traditional chemical synthesis, which often suffers from the formation of isomeric mixtures and requires extensive protection and deprotection steps.[2] This document provides detailed protocols for the enzymatic synthesis of 8-aza-7-deazapurine nucleosides, primarily utilizing purine nucleoside phosphorylase (PNP) for transglycosylation and one-pot multi-enzyme systems.

The enzymatic approach leverages the catalytic efficiency and substrate specificity of enzymes to achieve high yields and regioselectivity.[3][4] Recombinant Escherichia coli purine nucleoside phosphorylase (E. coli PNP) is a versatile biocatalyst for these transformations due to its broad substrate tolerance, accepting various modified purine bases.[5][6] The protocols outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and development of these promising nucleoside analogs.

Data Presentation

Table 1: Summary of Quantitative Data for Enzymatic Synthesis of 8-Aza-7-Deazapurine Nucleosides

8-Aza-7-Deazapurine BaseGlycosyl DonorEnzyme(s)Product(s)Yield (%)Reaction Time (h)Reference
2,6-Diamino-8-azapurineRibose-1-phosphateCalf PNPN7- and N8-ribosides~25% (N7), ~7% (N8)Not specified[7]
2,6-Diamino-8-azapurineRibose-1-phosphateCalf PNP (with 0.5 mM phosphate)N7- and N8-ribosides~10% (N7), ~40% (N8)8[7]
2,6-Diamino-8-azapurineRibose-1-phosphateE. coli PNPN8- and N9-ribosides~30% (N8), ~10% (N9)~5[7]
8-Aza-7-deazapurines (general)2'-Deoxyguanosine or 2'-DeoxycytidineE. coli PNPN9-2'-deoxyribonucleosidesGood yieldsNot specified[2]
8-Aza-7-deazapurines (6-8)2-Deoxy-D-riboseE. coli RK, PPM, PNPN9-2'-deoxyribonucleosides (17-19)>50%20[2]
1-(4-benzyloxypyrimidin-5-yl)pyrazoleUridineE. coli UP and PNPFleximer ribonucleoside97% conversion1[8]
Protected flex-base 1bChemical and Chemo-enzymatic methodsE. coli UP and PNPFleximer nucleosides 4 and 525-26%Not specified[8]

Note: Yields and reaction times are highly dependent on specific reaction conditions and substrate concentrations.

Experimental Protocols

Two primary enzymatic methods have been successfully employed for the synthesis of 8-aza-7-deazapurine nucleosides: transglycosylation and a one-pot, multi-enzyme approach.[2][9][10]

Method 1: Transglycosylation using Purine Nucleoside Phosphorylase (PNP)

This method involves the transfer of a ribose or deoxyribose moiety from a donor nucleoside to the 8-aza-7-deazapurine base, catalyzed by PNP.

Materials:

  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • 8-Aza-7-deazapurine base

  • Glycosyl donor (e.g., 2'-deoxyguanosine, 2'-deoxycytidine, uridine)[2][8][9]

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Deionized water

  • Reaction vessels

  • Incubator/shaker

  • HPLC system for reaction monitoring and purification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel containing the 8-aza-7-deazapurine base and the glycosyl donor in phosphate buffer. A typical starting concentration is in the millimolar range.

    • The molar ratio of the base to the donor can be optimized, but a 1:1 to 1:2 ratio is a common starting point.

  • Enzyme Addition:

    • Add recombinant E. coli PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically but typically ranges from 1 to 10 U/mL.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature, typically between 37°C and 50°C, with gentle agitation.[8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. This will allow for the determination of substrate consumption and product formation.

  • Reaction Termination:

    • Once the reaction has reached completion (or equilibrium), terminate it by heating the mixture to denature the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the denatured protein.

    • Purify the desired 8-aza-7-deazapurine nucleoside from the supernatant using preparative HPLC or other chromatographic techniques.

  • Characterization:

    • Confirm the identity and purity of the synthesized nucleoside using analytical techniques such as NMR spectroscopy and mass spectrometry.

Method 2: One-Pot Multi-Enzyme Synthesis

This more complex approach generates the activated sugar phosphate in situ from a simple sugar, which is then coupled to the heterocyclic base.[2][10]

Materials:

  • Recombinant E. coli Ribokinase (RK)

  • Recombinant E. coli Phosphopentomutase (PPM)

  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • 8-Aza-7-deazapurine base

  • 2-Deoxy-D-ribose (or D-ribose)

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Deionized water

  • Reaction vessels

  • Incubator/shaker

  • HPLC system for reaction monitoring and purification

Procedure:

  • Reaction Setup:

    • In a single reaction vessel, combine the 8-aza-7-deazapurine base, 2-deoxy-D-ribose, ATP, and MgCl₂ in the appropriate buffer.

  • Enzyme Addition:

    • Add the three enzymes (RK, PPM, and PNP) to the reaction mixture. The relative ratios of the enzymes may need to be optimized for maximal efficiency.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with gentle shaking.

  • Reaction Monitoring, Termination, Purification, and Characterization:

    • Follow steps 4-7 as described in Method 1.

Visualizations

Experimental Workflow: Transglycosylation

Transglycosylation_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Base 8-Aza-7-Deazapurine Base Mix Reaction Mixture Base->Mix Donor Glycosyl Donor (e.g., dG, dC, U) Donor->Mix Buffer Phosphate Buffer Buffer->Mix PNP Add E. coli PNP Mix->PNP Incubate Incubate (37-50°C) PNP->Incubate Monitor Monitor by HPLC Incubate->Monitor Terminate Terminate Reaction Monitor->Terminate Purify Purify by HPLC Terminate->Purify Product 8-Aza-7-Deazapurine Nucleoside Purify->Product

Caption: Workflow for the enzymatic synthesis of 8-aza-7-deazapurine nucleosides via transglycosylation.

Signaling Pathway: One-Pot Multi-Enzyme Synthesis

One_Pot_Synthesis_Pathway cluster_inputs Starting Materials cluster_pathway Enzymatic Cascade Deoxyribose 2-Deoxy-D-ribose Deoxyribose_5P 2-Deoxy-D-ribose-5-phosphate Deoxyribose->Deoxyribose_5P Ribokinase (RK) + ATP ATP ATP ATP->Deoxyribose_5P Base 8-Aza-7-deazapurine Base Product 8-Aza-7-deazapurine 2'-Deoxynucleoside Base->Product Deoxyribose_1P α-D-2-Deoxyribose-1-phosphate Deoxyribose_5P->Deoxyribose_1P Phosphopentomutase (PPM) Deoxyribose_1P->Product Purine Nucleoside Phosphorylase (PNP)

Caption: The enzymatic cascade for the one-pot synthesis of 8-aza-7-deazapurine 2'-deoxynucleosides.

References

Application Notes and Protocols: 2-Amino-8-aza-7-deaza-7-iodoguanosine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-aza-7-deaza-7-iodoguanosine is a synthetic purine (B94841) nucleoside analog with potential applications as a molecular probe in various biochemical and cellular assays. Its structural similarity to guanosine (B1672433) allows it to interact with guanosine-binding proteins, such as kinases and GTPases, while the 8-aza-7-deaza modification and the presence of an iodine atom can confer unique photophysical properties suitable for fluorescence-based detection methods. This document provides an overview of its potential applications and detailed protocols for its use as a molecular probe, particularly in fluorescence polarization assays for kinase inhibitor screening.

While specific photophysical data for this compound is not extensively documented in publicly available literature, its utility as a molecular probe can be inferred from the properties of structurally related 8-aza-7-deazapurine analogs. These analogs are known to exhibit fluorescence, and the introduction of a heavy atom like iodine can influence these properties, making it a candidate for various fluorescence-based assays.

Principle of Application

The core principle behind using this compound as a molecular probe lies in its ability to bind to a target protein, often an enzyme like a kinase, and produce a measurable change in a physical property, such as fluorescence polarization. When this small fluorescent molecule is unbound and rotates freely in solution, it depolarizes emitted light. Upon binding to a much larger protein, its rotation is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization can be used to study binding events and screen for inhibitors that compete with the probe for the same binding site.

Potential Applications

  • High-Throughput Screening (HTS) for Kinase Inhibitors: Due to its structural analogy to ATP, this compound can be used as a fluorescent tracer in competitive binding assays to screen for small molecule inhibitors of ATP-dependent kinases.

  • Studying Protein-Nucleoside Interactions: The probe can be employed to characterize the binding affinity and kinetics of various proteins that recognize guanosine or its derivatives.

  • Enzyme Activity Assays: In certain contexts, changes in the fluorescence properties of the probe upon enzymatic modification (e.g., phosphorylation) could be harnessed to measure enzyme activity.

Data Presentation

As direct experimental data for this compound is limited, the following table presents hypothetical, yet plausible, photophysical and binding properties based on related compounds. These values should be experimentally determined for accurate assay development.

PropertyHypothetical ValueNotes
Photophysical Properties
Excitation Maximum (λex)310 nmBased on the UV absorbance of similar 8-aza-7-deazapurine nucleosides.
Emission Maximum (λem)450 nmA reasonable Stokes shift is assumed. The emission is likely to be in the blue-green region of the spectrum.
Molar Extinction Coefficient (ε)10,000 M⁻¹cm⁻¹ at 310 nmA typical value for purine analogs.
Quantum Yield (Φ)0.20 (in aqueous buffer)Moderate quantum yield is expected for a fluorescent nucleoside analog. This can be significantly affected by the local environment.
Binding Properties
Target ExampleGeneric Serine/Threonine Kinase
Binding Affinity (Kd)500 nMThis represents a moderate affinity, suitable for a competitive displacement assay. The actual Kd will be specific to the kinase being studied.
Assay Window (ΔmP)150 mPA significant change in millipolarization (mP) upon binding is crucial for a robust fluorescence polarization assay. This value is typical for such assays.

Experimental Protocols

Application: High-Throughput Screening of Kinase Inhibitors using Fluorescence Polarization

This protocol describes a competitive fluorescence polarization (FP) assay to identify inhibitors of a hypothetical serine/threonine kinase. The assay measures the displacement of this compound from the kinase's ATP-binding pocket by a potential inhibitor.

Materials and Reagents:

  • This compound (fluorescent tracer)

  • Purified serine/threonine kinase of interest

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • A microplate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

G Workflow for Kinase Inhibitor Screening FP Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_tracer Prepare Tracer Stock (this compound) add_tracer Add Tracer Solution prep_tracer->add_tracer prep_kinase Prepare Kinase Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_compounds Prepare Compound Dilutions dispense_compounds Dispense Test Compounds and Controls to Plate prep_compounds->dispense_compounds dispense_compounds->add_kinase incubate1 Incubate add_kinase->incubate1 incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp analyze_data Analyze Data (Calculate % Inhibition) read_fp->analyze_data confirm_hits Confirm Hits analyze_data->confirm_hits

Caption: Workflow for a kinase inhibitor screening fluorescence polarization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 µM stock solution of this compound in the assay buffer.

    • Dilute the kinase to a final concentration of 100 nM in the assay buffer. The optimal concentration should be determined experimentally and is typically 2-3 times the Kd of the tracer.

    • Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these stocks into the assay buffer to create a 4x working solution. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4x test compound solution to the appropriate wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration (negative control for inhibition) or a known inhibitor (positive control).

    • Add 10 µL of the 100 nM kinase solution to all wells except for the "no enzyme" control wells (which should receive 10 µL of assay buffer).

    • Mix the plate gently and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 10 µM tracer solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths appropriate for the tracer (e.g., Ex: 310 nm, Em: 450 nm).

    • Set the G-factor for the instrument to normalize the parallel and perpendicular fluorescence intensity measurements.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

    • The data is typically expressed in millipolarization units (mP = P * 1000).

    • The percentage of inhibition for each test compound is calculated as follows: % Inhibition = 100 * (1 - [(mP_sample - mP_free_tracer) / (mP_bound_tracer - mP_free_tracer)]) where:

      • mP_sample is the mP value in the presence of the test compound.

      • mP_free_tracer is the mP value of the tracer in the absence of the kinase (minimum polarization).

      • mP_bound_tracer is the mP value of the tracer with the kinase in the absence of any inhibitor (maximum polarization).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization:

The following diagram illustrates the principle of the competitive binding assay for a generic kinase signaling pathway.

G Principle of Competitive FP Assay in a Kinase Pathway cluster_pathway Kinase Signaling cluster_assay FP Assay Principle ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate phosphorylates Probe Fluorescent Probe (2-Amino-8-aza-7-deaza- 7-iodoguanosine) Kinase->Probe Displacement (Low FP) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Probe->Kinase Binds (High FP) Inhibitor Test Inhibitor Inhibitor->Kinase Competes for Binding

Caption: Competitive binding in a kinase FP assay disrupts the signaling pathway.

Troubleshooting and Considerations

  • Low Assay Window (ΔmP):

    • The tracer may be too large or the kinase too small.

    • The tracer concentration might be too high, leading to a high background signal.

    • The kinase may not be active, or the binding conditions may not be optimal.

  • High Variability:

    • Ensure proper mixing of reagents.

    • Check for precipitation of compounds.

    • Use non-binding surface plates to prevent adsorption of the tracer.

  • Compound Interference:

    • Test compounds for autofluorescence at the excitation and emission wavelengths of the tracer.

    • Fluorescent compounds can interfere with the assay and should be flagged.

Conclusion

This compound holds promise as a molecular probe for studying protein-nucleoside interactions, particularly in the context of high-throughput screening for enzyme inhibitors. While further characterization of its photophysical properties is required, the methodologies outlined here provide a solid foundation for its application in drug discovery and chemical biology research. The use of fluorescence polarization offers a robust, homogeneous, and scalable assay format for identifying and characterizing modulators of important biological targets like kinases.

Application Notes and Protocols for Studying 2-Amino-8-aza-7-deaza-7-iodoguanosine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-aza-7-deaza-7-iodoguanosine is a synthetic purine (B94841) nucleoside analog. Compounds of this class are known for their potential as therapeutic agents, particularly in oncology, due to their ability to interfere with nucleic acid metabolism and key cellular signaling pathways.[1][2][3][4] As a guanosine (B1672433) analog, its mechanism of action is hypothesized to involve the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis) in rapidly proliferating cells.[1] These application notes provide a comprehensive experimental framework to investigate the bioactivity of this compound, focusing on its anti-proliferative and pro-apoptotic effects, and its influence on critical cancer-related signaling pathways.

Recommended Cell Lines for Bioactivity Screening

Given that purine nucleoside analogs have shown broad antitumor activity, particularly targeting indolent lymphoid malignancies, a panel of hematological cancer cell lines is recommended for initial screening.[1][5]

  • Diffuse Large B-cell Lymphoma (DLBCL): OCI-Ly1, SU-DHL-4, TMD8[6][7]

  • Burkitt's Lymphoma: Ramos[5]

  • Multiple Myeloma: RPMI 8226[5]

  • B-cell Leukemia: IM-9[5]

  • T-cell Acute Lymphoblastic Leukemia (T-ALL): Molt-4[5]

  • Acute Myeloid Leukemia (AML): HL-60[5]

  • Chronic Myeloid Leukemia (CML): K-562[5]

Experimental Design Workflow

The following workflow provides a logical progression for characterizing the bioactivity of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Signaling Pathway Analysis cell_viability Cell Viability Assay (MTT) ic50 Determine IC50 Values cell_viability->ic50 Dose-response apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat at IC50 caspase Caspase-3 Activity Assay ic50->caspase Treat at IC50 western_blot Western Blot Analysis apoptosis->western_blot Confirm mechanism cell_cycle->western_blot Confirm mechanism pi3k PI3K/AKT Pathway western_blot->pi3k jak_stat JAK/STAT Pathway western_blot->jak_stat p53 p53 Pathway western_blot->p53

Caption: A logical workflow for the experimental evaluation of this compound bioactivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.[2][3][8][9]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][4][12][13][14]

Protocol:

  • Seed cells and treat with the IC50 concentration of the compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the cells at 4°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15][16][17][18][19]

Protocol:

  • Treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells and lyse them in a chilled lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • To a 96-well plate, add 50 µg of protein lysate and reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.[20][21][22][23][24][25][26][27][28][29][30][31]

Protocol:

  • Treat cells with the IC50 concentration of the compound for selected time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, STAT3, p53, p21) overnight at 4°C. A β-actin antibody should be used as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Key Signaling Pathways to Investigate

signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_p53 p53 Pathway PI3K PI3K AKT AKT PI3K->AKT p-AKT mTOR mTOR AKT->mTOR p-mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival JAK JAK STAT3 STAT3 JAK->STAT3 p-STAT3 Gene_Transcription Gene Transcription STAT3->Gene_Transcription p53 p53 p21 p21 p53->p21 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Compound 2-Amino-8-aza-7-deaza- 7-iodoguanosine Compound->PI3K Inhibition? Compound->JAK Inhibition? Compound->p53 Activation?

Caption: Potential signaling pathways modulated by this compound.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) after 72h
OCI-Ly1
SU-DHL-4
TMD8
Ramos
RPMI 8226
IM-9
Molt-4
HL-60
K-562

Table 2: Effect of this compound on Apoptosis

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (24h)
Compound (24h)
Control (48h)
Compound (48h)
Control (72h)
Compound (72h)

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (24h)
Compound (24h)
Control (48h)
Compound (48h)
Control (72h)
Compound (72h)

Table 4: Relative Protein Expression/Phosphorylation Levels from Western Blot Analysis

Target ProteinTreatment GroupFold Change vs. Control (Normalized to β-actin)
p-AKT (Ser473)Compound
Total AKTCompound
p-STAT3 (Tyr705)Compound
Total STAT3Compound
p53Compound
p21Compound

References

Application Notes and Protocols for the Purification of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount for accurate downstream applications and reliable experimental results. This document provides detailed application notes and protocols for the purification of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a purine (B94841) nucleoside analog with potential applications in antitumor research due to its role in inhibiting DNA synthesis and inducing apoptosis.[1][2] The following protocols are based on established methods for the purification of closely related 8-aza-7-deazapurine nucleoside derivatives.

Application Notes

This compound is a modified nucleoside that requires robust purification techniques to remove impurities from the synthesis, such as unreacted starting materials, byproducts, and reagents. The purification strategy typically involves a multi-step process beginning with crude purification, followed by column chromatography, and concluding with a final purity assessment by High-Performance Liquid Chromatography (HPLC).

The purification of the target compound and its analogs often employs silica (B1680970) gel column chromatography.[3][4][5][6] The choice of eluent is critical for achieving good separation. A common approach is to use a gradient of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol). For more polar compounds, a higher percentage of methanol (B129727) is typically required.

Recrystallization can also be a viable method for final purification if a suitable solvent system is identified. For a similar 8-aza-7-deazaguanosine derivative, recrystallization from water has been reported to yield high-purity crystals.[5]

Purity is typically assessed by HPLC, often using a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[4]

Experimental Workflow for Purification and Analysis

The overall workflow for the purification and analysis of this compound, from crude product to a highly pure sample, is outlined below. This process ensures the removal of impurities and provides a final compound of known purity for subsequent biological or chemical applications.

Purification and Analysis Workflow cluster_purification Purification cluster_analysis Analysis cluster_storage Storage crude_product Crude Synthetic Product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Dissolve in min. solvent solvent_evaporation Solvent Evaporation column_chromatography->solvent_evaporation Collect fractions pure_compound Purified Compound solvent_evaporation->pure_compound hplc_analysis HPLC Purity Analysis pure_compound->hplc_analysis Dissolve in mobile phase characterization Structural Characterization (NMR, MS) hplc_analysis->characterization If pure final_product Final Pure Product characterization->final_product

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

The following are detailed protocols for the key purification and analysis steps.

Protocol 1: Silica Gel Column Chromatography

This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chloroform (or Dichloromethane)

  • Methanol

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% chloroform).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol. A stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform) is often effective.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 10% methanol in chloroform).

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing the pure product.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of the purified this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., Agilent 1260)[5]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.8)[4]

  • Mobile Phase B: Acetonitrile or Methanol

  • Purified this compound sample

  • HPLC-grade water

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., mobile phase A or a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

    • Set the UV detection wavelength (e.g., 260 nm).

    • Inject the sample (e.g., 10 µL).

    • Run a linear gradient elution. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.

Quantitative Data Summary

The following table summarizes yields and purity data for related 8-aza-7-deazapurine nucleoside derivatives reported in the literature, which can serve as a benchmark for the purification of this compound.

CompoundPurification MethodYield (%)Purity (%) (Method)Reference
N8-glycosylated 6-amino-4-methoxy-1-(2,3,5-tri-O-benzoyl-β-d-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidineColumn Chromatography (Dichloromethane-Methanol)83.396.8 (HPLC)[5]
1-(β-D-Ribofuranosyl)-4-(4-benzyloxypyrimidin-5-yl)pyrazolePreparative Chromatography (Chloroform-Methanol)95Not reported[6]
N9 β-isomer of a protected 8-aza-7-deazapurine nucleosideColumn Chromatography30.396 (HPLC)[4]
8-aza-7-deazaguanosine derivativeRecrystallization (from water)6296.3 (HPLC)[5]

Disclaimer: The provided protocols are general guidelines based on the purification of similar compounds. Optimization of specific conditions, such as solvent systems and gradients, may be necessary to achieve the best results for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-8-aza-7-deaza-7-iodoguanosine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields during the glycosylation step. What are the common causes and how can I improve the yield?

A1: Low yields in the glycosylation of 8-aza-7-deazapurine bases are a common issue, often stemming from poor regioselectivity (formation of N8 vs. N9 isomers) and incomplete reaction.

  • Troubleshooting Steps:

    • Choice of Catalyst and Conditions: The selection of the Lewis acid catalyst and reaction conditions is critical for regioselectivity. For the synthesis of the N9 isomer, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is often effective when starting with a silylated pyrazolo[3,4-d]pyrimidine base.[1] In contrast, using BF₃·OEt₂ can sometimes favor the N8 isomer.[2]

    • Protection of the Heterocyclic Base: While the 2-amino group typically does not require protection, protecting the 6-oxo group as a 6-methoxy group can enhance solubility and influence the glycosylation outcome.[3] This protecting group is stable under glycosylation conditions and can be readily converted to the desired 6-oxo group in a later step.[1][3]

    • Silylation of the Purine (B94841) Base: Prior to glycosylation, treating the purine base with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate (B86663) can improve its solubility in aprotic solvents and activate it for the reaction with the protected ribose.[1]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid the formation of degradation products due to prolonged reaction times or excessive heating.

Q2: I am observing the formation of both N8 and N9 glycosylated isomers. How can I selectively synthesize the desired N9 isomer?

A2: The regioselectivity of glycosylation is influenced by both the substrate and the reaction conditions. The presence of a halogen at the 7-position of the 8-aza-7-deazapurine ring has been shown to direct glycosylation to the N9 position.[2]

  • Strategies for N9 Selectivity:

    • Halogenated Starting Material: Starting with the 7-iodo-8-aza-7-deazapurine base can thermodynamically favor the formation of the N9-glycosylated product.[2]

    • Glycosylation Method: The use of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose with TMSOTf as a catalyst in a solvent like 1,2-dichloroethane (B1671644) at room temperature has been reported to yield the N9 isomer with good selectivity.[1]

Q3: The deprotection of the benzoyl groups from the ribose moiety is resulting in multiple byproducts. What is the recommended deprotection method?

A3: Incomplete or harsh deprotection conditions can lead to the formation of byproducts and a decrease in the final yield.

  • Recommended Protocol:

    • A widely used and effective method for the deprotection of benzoyl groups is the Zemplén procedure, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[3] This reaction is typically clean and proceeds at room temperature.

    • It is crucial to neutralize the reaction mixture with an acid (e.g., 2 N HCl) upon completion to prevent any base-catalyzed degradation of the product.[3]

Q4: How do I convert the 6-methoxy intermediate to the final 6-oxo (guanosine) product?

A4: The conversion of the 6-methoxy group to a 6-oxo group is a critical step to obtain the final guanosine (B1672433) analog.

  • Procedure:

    • This transformation can be achieved by treating the 6-methoxy nucleoside with an aqueous solution of potassium hydroxide (B78521).[3]

    • Alternatively, heating with an ammonium hydroxide solution can also be employed.[1][3] The choice of reagent may depend on the overall stability of your molecule.

Data Presentation

Table 1: Comparison of Glycosylation Conditions and Yields

Starting Purine BaseProtected RiboseCatalystSolventTemp.Product (Isomer)Yield (%)Reference
6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (silylated)1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseTMSOTf1,2-dichloroethaneRTN9-β30.3[1]
6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseBF₃·OEt₂AcetonitrileRefluxN8-β-[3]
6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (silylated)1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseTMSOTf1,2-dichloroethaneRTN9-β-

Note: Yields can vary based on the scale of the reaction and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 6-amino-4-methoxy-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (Protected N9-Riboside)

  • A suspension of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is refluxed for 6 hours.

  • The excess HMDS is removed by evaporation under reduced pressure.

  • The residue is dissolved in 1,2-dichloroethane.

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.3 equivalents) is added at room temperature.

  • The reaction mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equivalents) is added dropwise over 30 minutes with stirring.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion (monitored by TLC), the mixture is diluted with dichloromethane (B109758) and washed with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography to afford the N9-β-isomer.[1]

Protocol 2: Deprotection of Benzoyl Groups

  • The protected nucleoside is dissolved in a mixture of methanol and THF.

  • Sodium methoxide (3.0 equivalents) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is neutralized with 2 N HCl solution.

  • The reaction mixture is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the deprotected nucleoside.[3]

Protocol 3: Conversion of 6-methoxy to 6-oxo Group

  • The 6-methoxy nucleoside is treated with an aqueous potassium hydroxide solution.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The solution is neutralized with an appropriate acid.

  • The product is isolated, which may involve precipitation or extraction, followed by purification.[3]

Visualizations

Synthesis_Pathway A 2-Amino-6-methoxy- 8-aza-7-deazapurine B Silylated Purine A->B HMDS, (NH4)2SO4 D Protected N9-Glycosylated Intermediate B->D TMSOTf, DCE C Protected Ribose C->D TMSOTf, DCE E Deprotected 6-methoxy Nucleoside D->E NaOMe, MeOH F 2-Amino-8-aza-7-deazaguanosine E->F aq. KOH G Final Product: 2-Amino-8-aza-7-deaza- 7-iodoguanosine F->G Iodination (e.g., NIS)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Glycosylation Q1 Check Regioselectivity (N8 vs. N9) Start->Q1 A1_1 Use Halogenated Base (e.g., 7-iodo) Q1->A1_1 Mixture of Isomers A1_2 Optimize Catalyst (e.g., TMSOTf for N9) Q1->A1_2 Mixture of Isomers Q2 Check Reaction Completion Q1->Q2 Correct Isomer, Low Yield End Yield Improved A1_1->End A1_2->End A2_1 Ensure Proper Silylation of Purine Base Q2->A2_1 Incomplete Reaction A2_2 Monitor by TLC Q2->A2_2 Incomplete Reaction A2_1->End A2_2->End

Caption: Troubleshooting workflow for low glycosylation yield.

References

Technical Support Center: 8-Aza-7-Deazapurine Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the glycosylation of 8-aza-7-deazapurines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the glycosylation of 8-aza-7-deazapurines?

A1: The primary challenges include controlling regioselectivity (N7, N8, or N9 substitution), achieving the desired anomeric selectivity (α vs. β), minimizing side reactions, and purifying the target nucleoside from closely related isomers and byproducts. The electron-deficient nature of the 8-aza-7-deazapurine ring system can also affect its reactivity compared to standard purines.

Q2: Which glycosylation methods are typically used for 8-aza-7-deazapurines?

A2: Both chemical and enzymatic methods are employed. Chemical methods often involve Vorbrüggen conditions (using silylating agents and Lewis acids) or acid-catalyzed reactions.[1] Enzymatic methods commonly utilize purine (B94841) nucleoside phosphorylase (PNP) for transglycosylation.[2] The choice of method depends on the desired outcome, substrate compatibility, and available resources.

Q3: How do I choose between chemical and enzymatic glycosylation?

A3: Chemical synthesis can be versatile but often yields mixtures of anomers (α and β) and regioisomers (N8 and N9), requiring careful optimization and purification.[3] Enzymatic transglycosylation can be highly stereoselective, typically yielding the β-anomer, but regioselectivity can be an issue due to the similar nucleophilicity of the nitrogen atoms in the heterocyclic base.[2][4] For 2'-deoxynucleosides, enzymatic routes are often preferred to avoid the formation of anomeric mixtures that can occur with chemical methods.[4]

Q4: What is the importance of protecting groups in 8-aza-7-deazapurine glycosylation?

A4: Protecting groups are crucial for directing the glycosylation to the desired nitrogen atom and preventing side reactions. For instance, a 6-methoxy group can be used as a stable protecting group during glycosylation and can be later converted to other functional groups.[3] For enzymatic reactions with flexible analogs, protecting groups can create steric hindrance, thereby ensuring regioselective glycosylation.[4] The 2-amino group on the 8-aza-7-deazapurine core generally does not require protection during glycosylation.[3]

Troubleshooting Guide

Problem 1: Poor Regioselectivity (Mixture of N8 and N9 Isomers)

This is one of the most frequent issues in 8-aza-7-deazapurine glycosylation, arising from the comparable reactivity of the N8 and N9 positions.

Potential Cause Suggested Solution
Enzymatic Reaction: The specific purine nucleoside phosphorylase (PNP) used may not be selective for your substrate.- Try a PNP from a different source. For example, calf spleen PNP and E. coli PNP can yield different isomeric ratios for the same substrate.[5]- Optimize the reaction pH. The protonation state of the heterocycle can influence the site of glycosylation.[2]
Chemical Reaction: Reaction conditions (catalyst, solvent) may favor the formation of multiple isomers.- Screen different Lewis acids (e.g., SnCl₄, TMSOTf, BF₃·OEt₂). The choice of catalyst can significantly influence the isomer ratio.[6]- Consider using a bulkier protecting group on the sugar moiety to sterically hinder approach to one of the nitrogen atoms.

Quantitative Data on Regioselectivity:

SubstrateEnzymeProductsReference
2,6-Diamino-8-azapurineCalf Spleen PNPPredominantly N7 and N8 isomers[5]
2,6-Diamino-8-azapurineE. coli PNPMixture of N8 and N9 isomers[5]
8-AzaguanineCalf Spleen PNPExclusively N9 isomer[5]
8-AzaguanineE. coli PNPPredominantly N9 with minor N8/N7 products[5]
Problem 2: Low Anomeric Selectivity (Mixture of α and β anomers)

Achieving high anomeric selectivity, particularly for the biologically relevant β-anomer, can be challenging in chemical glycosylation.

Potential Cause Suggested Solution
Chemical Reaction: The reaction conditions do not sufficiently control the stereochemical outcome.- For 2'-deoxynucleosides, consider switching to an enzymatic approach, as this often exclusively yields the β-anomer.[4]- In chemical synthesis, the use of a participating group (e.g., an acetyl or benzoyl group) at the C2' position of the ribose can favor the formation of the β-anomer via neighboring group participation.

Quantitative Data on Anomeric Selectivity:

HeterocycleGlycosyl DonorConditionsProduct YieldsReference
6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloridePotassium salt, TDA-1 catalystN⁹-β anomer: 52%, α-anomer: 11%[3]
Problem 3: Low Yield and Formation of Unexpected Side Products

Low yields can be attributed to the low reactivity of the nucleobase or the occurrence of side reactions.

Potential Cause Suggested Solution
Vorbrüggen Reaction: The solvent (acetonitrile) can compete with the nucleobase, leading to a solvent-adduct byproduct.- If a major byproduct is observed when using acetonitrile (B52724) as the solvent, consider switching to a non-nucleophilic solvent like 1,2-dichloroethane (B1671644) (DCE).[7]- Analyze the reaction mixture by mass spectrometry to identify potential side products.
Enzymatic Reaction: Prolonged reaction times or high pH can lead to the formation of bis-glycosylated products.- Monitor the reaction progress by HPLC and terminate it once the maximum conversion of the desired product is reached.[2]- Optimize the pH of the reaction. For some substrates, higher pH (8-9) can accelerate the formation of side products.[2]

Quantitative Data on Side Product Formation (Vorbrüggen Conditions):

SolventDesired Product Yield (9)Side Product Yield (10)Reference
Acetonitrile (MeCN)20%54%[7]
1,2-Dichloroethane (DCE)58%Not reported as major product[7]

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation

This protocol is a generalized procedure based on commonly used conditions. Optimization for specific substrates is necessary.

  • Preparation: Dry the 8-aza-7-deazapurine derivative by co-evaporation with anhydrous toluene (B28343) and dry all glassware thoroughly.

  • Silylation: Suspend the dried heterocycle in anhydrous acetonitrile. Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture (e.g., at 70°C) until the solution becomes clear.

  • Glycosylation: Cool the mixture to room temperature. Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) followed by a Lewis acid catalyst (e.g., TMSOTf) dropwise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 70°C) for several hours (monitor by TLC or LC-MS).[7]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Deprotection: Remove the protecting groups from the sugar (e.g., with sodium methoxide (B1231860) in methanol) and the purine base if necessary.

  • Purification: Purify the final product by column chromatography.

Protocol 2: General Procedure for Enzymatic Transglycosylation using E. coli PNP

This protocol provides a general framework for enzymatic glycosylation.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0), dissolve the 8-aza-7-deazapurine base and a ribose donor (e.g., uridine (B1682114) or 2'-deoxyuridine) in a molar ratio of approximately 1:10.[2]

  • Enzyme Addition: Add the enzymes, purine nucleoside phosphorylase (E. coli PNP) and, if starting from a nucleoside donor like uridine, uridine phosphorylase (E. coli UP).[2]

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 50°C).[2]

  • Monitoring: Monitor the reaction progress by HPLC to determine the conversion to the desired product.[2]

  • Termination and Purification: When maximum conversion is achieved, terminate the reaction by removing the enzymes via ultrafiltration. Purify the product using reversed-phase column chromatography (e.g., C18 silica (B1680970) gel).[2]

Visualizations

Logical Workflow for Troubleshooting Glycosylation

troubleshooting_workflow start Start Glycosylation Experiment check_outcome Analyze Reaction Mixture (TLC, LC-MS) start->check_outcome low_yield Low Yield of Desired Product check_outcome->low_yield Low Conversion/Yield isomer_issue Mixture of Isomers check_outcome->isomer_issue Multiple Products success Successful Glycosylation check_outcome->success High Yield & Purity check_side_products Check for Side Products low_yield->check_side_products check_isomer_type Regioisomers or Anomers? isomer_issue->check_isomer_type solvent_adduct Solvent Adduct Present? check_side_products->solvent_adduct Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) check_side_products->optimize_conditions No regioisomers Regioisomers (N8/N9) check_isomer_type->regioisomers anomers Anomers (α/β) check_isomer_type->anomers change_solvent Change Solvent (e.g., to DCE) solvent_adduct->change_solvent Yes solvent_adduct->optimize_conditions No change_enzyme Change Enzyme Type (e.g., Calf vs. E. coli PNP) regioisomers->change_enzyme Enzymatic change_catalyst Change Lewis Acid regioisomers->change_catalyst Chemical use_enzymatic Switch to Enzymatic Method anomers->use_enzymatic

Caption: Troubleshooting decision tree for 8-aza-7-deazapurine glycosylation.

Competing Reactions in Vorbrüggen Glycosylation

vorbruggen_side_reaction cluster_paths Nucleophilic Attack activated_sugar Activated Sugar Intermediate nucleobase 8-Aza-7-deazapurine (Nucleophile) activated_sugar->nucleobase Desired Pathway solvent Acetonitrile (Solvent as Nucleophile) activated_sugar->solvent Competing Side Reaction desired_product Desired N-Glycoside (Yield: 20-58%) nucleobase->desired_product side_product Solvent Adduct Byproduct (Yield: up to 54%) solvent->side_product

Caption: Competing reaction pathways in Vorbrüggen glycosylation.

General Workflow for 8-Aza-7-Deazapurine Nucleoside Synthesis

synthesis_workflow start Start: 8-Aza-7-deazapurine Base + Protected Sugar choose_method Choose Glycosylation Method start->choose_method chemical Chemical Synthesis (e.g., Vorbrüggen) choose_method->chemical Versatility enzymatic Enzymatic Synthesis (e.g., PNP) choose_method->enzymatic Stereoselectivity reaction Glycosylation Reaction chemical->reaction enzymatic->reaction deprotection Deprotection reaction->deprotection purification Purification (Chromatography) deprotection->purification analysis Analysis (NMR, MS) purification->analysis final_product Final Nucleoside Product analysis->final_product

Caption: General experimental workflow for nucleoside synthesis.

References

Stability issues with 2-Amino-8-aza-7-deaza-7-iodoguanosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Amino-8-aza-7-deaza-7-iodoguanosine. Due to the limited availability of specific stability data for this compound in public literature, the following recommendations are based on general chemical principles for similar nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, the compound should be stored in a tightly sealed container, protected from light, at -20°C. For long-term storage, storage at -80°C is recommended to minimize degradation.

Q2: What solvents are recommended for dissolving this compound?

A2: Based on the structure, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is likely to have limited solubility in aqueous solutions. For biological experiments, preparing a concentrated stock solution in anhydrous DMSO is a common practice.

Q3: How should I prepare and store solutions of this compound?

A3: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be made in anhydrous DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. These aliquots should be protected from light and moisture.

Q4: What is the expected stability of this compound in aqueous buffers?

A4: The stability of the compound in aqueous solutions is expected to be limited. The 7-iodo substituent can be susceptible to nucleophilic substitution or de-iodination, particularly at non-neutral pH and upon exposure to light. It is advisable to minimize the time the compound spends in aqueous buffers before use.

Q5: Are there any known signaling pathways affected by this compound?

A5: this compound is a purine (B94841) nucleoside analog. Such analogs are known to have broad antitumor activity by targeting indolent lymphoid malignancies. The mechanisms often involve the inhibition of DNA synthesis and induction of apoptosis. However, specific signaling pathways directly modulated by this particular compound are not well-documented in publicly available literature.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh solutions for each experiment from a recently purchased or properly stored solid stock. Minimize exposure of the solution to light and ambient temperatures.
Precipitation of the compound in aqueous media. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Visually inspect the solution for any signs of precipitation after dilution into aqueous buffer.
Incorrect concentration of the stock solution. Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectrophotometry, if an extinction coefficient is known or can be estimated.
Issue 2: Variability between experimental replicates.
Possible Cause Troubleshooting Step
Incomplete dissolution of the solid compound. Ensure the compound is fully dissolved in the organic solvent before making further dilutions. Gentle warming and vortexing may aid dissolution.
Adsorption to plasticware. Use low-adhesion microplates and pipette tips to minimize loss of the compound.
Uneven distribution in multi-well plates. Ensure thorough mixing of the final solution before and during dispensing into assay plates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the solid compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in light-protective tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for Cell-Based Assays

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay A Thaw aliquot of 10 mM stock solution B Prepare intermediate dilutions in anhydrous DMSO A->B C Dilute to final concentration in pre-warmed cell culture medium B->C E Add final drug solution to cells C->E Immediate Use D Seed cells in microplate and incubate D->E F Incubate for desired treatment period E->F G Perform assay readout (e.g., viability, apoptosis) F->G

Caption: Workflow for preparing and using the compound in cell-based assays.

Potential Degradation Pathway

The C-I bond at the 7-position of the 7-deazaguanine (B613801) core is a potential site for degradation.

G A This compound B Degradation Product (e.g., 2-Amino-8-aza-7-deazaguanosine) A->B De-iodination (Light, Nucleophiles, Heat)

Caption: Potential degradation via de-iodination.

Summary of Physicochemical Properties (Estimated)

PropertyValueSource/Justification
Molecular Formula C11H13IN6O4Calculated from structure
Molecular Weight 448.16 g/mol Calculated from structure
Solubility DMSO, DMFBased on general properties of similar heterocyclic compounds
Storage (Solid) -20°C to -80°C, protect from lightGeneral recommendation for complex organic molecules
Storage (Solution) -80°C (in anhydrous DMSO), protect from light, single-use aliquotsBest practice to minimize degradation and freeze-thaw cycles

It is important to note that this information is provided as a general guide. For critical applications, it is recommended to perform in-house stability and solubility studies under your specific experimental conditions.

Troubleshooting polymerase stalling with 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-8-aza-7-deaza-7-iodoguanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during experiments involving this modified nucleoside.

Troubleshooting Guide: Polymerase Stalling

This guide addresses the common issue of polymerase stalling observed during PCR or other polymerase-based assays when using this compound triphosphate (2-A-8-aza-7-deaza-7-iodo-dGTP).

Question: My PCR reaction is yielding no product or very low yield, suggesting polymerase stalling. What are the possible causes and solutions?

Answer:

Polymerase stalling when using modified nucleotides like 2-A-8-aza-7-deaza-7-iodo-dGTP can be attributed to several factors, primarily related to the polymerase's ability to efficiently incorporate the modified base and the overall reaction conditions.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Troubleshooting Steps
Incompatible DNA Polymerase Not all DNA polymerases can efficiently incorporate modified nucleotides. Standard Taq polymerase may be inefficient. Consider using a polymerase from the B-family or one specifically engineered for modified dNTPs.[1] High-fidelity polymerases with proofreading activity may also be hindered. A hot-start DNA polymerase can sometimes improve results by reducing non-specific amplification at lower temperatures.[2]
Suboptimal MgCl₂ Concentration The concentration of Mg²⁺ is critical for polymerase activity. Modified dNTPs can alter the optimal Mg²⁺ concentration. Titrate the MgCl₂ concentration, typically within the range of 1.5-4.0 mM, to find the optimal level for your specific reaction.[1]
Incorrect dNTP Ratio The ratio of the modified dGTP to the canonical dGTP is crucial. Complete substitution may not be tolerated by the polymerase. Start with a partial substitution and optimize the ratio. A common starting point for similar modified guanosines is a 3:1 ratio of modified to natural dGTP.
Inadequate Thermal Cycling Parameters The incorporation of a modified nucleotide can be slower than a natural one. Increase the extension time to allow for more efficient incorporation.[1][2] Additionally, perform a temperature gradient PCR to determine the optimal annealing temperature, as the modified base can affect primer-template duplex stability.[1]
Presence of Secondary Structures in the Template While 7-deaza analogs are often used to resolve secondary structures in GC-rich regions, the specific modifications on this nucleoside might still present a challenge.[3][4][5][6] Consider using PCR enhancers like DMSO or betaine (B1666868) to help denature secondary structures.
Poor Primer Design Ensure primers are specific to the target sequence and do not have internal complementary regions that could lead to hairpin formation or primer-dimers, which can be exacerbated by modified nucleotides.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in molecular biology?

A1: this compound is a purine (B94841) nucleoside analog.[8] Analogs of this nature, particularly 7-deaza-guanosine derivatives, are often employed in PCR and sequencing of GC-rich DNA templates. The modification at the 7-position prevents the formation of Hoogsteen base pairs, which can lead to stable secondary structures like G-quadruplexes that block DNA polymerase.[5] The additional modifications (8-aza and 7-iodo) may further alter its base-pairing properties and duplex stability.[9]

Q2: Can I completely replace dGTP with 2-A-8-aza-7-deaza-7-iodo-dGTP in my PCR reaction?

A2: Complete replacement is often not recommended and can lead to PCR failure. It is generally advisable to use a mixture of the modified and natural dGTP. A starting ratio of 3:1 (modified:natural) is a common recommendation for similar 7-deaza analogs and can be optimized from there.[4]

Q3: Will using this modified nucleotide affect the fidelity of my high-fidelity DNA polymerase?

A3: Yes, the introduction of modified nucleotides can decrease the fidelity of high-fidelity polymerases. The polymerase's proofreading (3'→5' exonuclease) activity may be inhibited or may recognize the modified base as an error and stall. If high fidelity is not the primary concern, a non-proofreading polymerase may yield better results.

Q4: Are there any specific buffer additives that can improve PCR success with this modified nucleotide?

A4: For complex or GC-rich templates, PCR enhancers such as dimethyl sulfoxide (B87167) (DMSO) or betaine can be beneficial.[1] These additives help to reduce secondary structures in the DNA template, which can be a source of polymerase stalling.

Q5: How does the iodine modification at the 7-position affect the DNA duplex?

A5: Halogen substitutions on the 7-deaza position of guanosine (B1672433) can significantly stabilize the DNA duplex.[9] This increased stability can be advantageous in some applications but may also contribute to the need for optimizing annealing and denaturation temperatures during PCR.

Experimental Protocols

Protocol 1: PCR Optimization with 2-A-8-aza-7-deaza-7-iodo-dGTP

This protocol provides a starting point for optimizing PCR conditions when incorporating 2-A-8-aza-7-deaza-7-iodo-dGTP.

  • Reaction Setup:

    • Prepare a master mix containing all components except the template DNA and polymerase.

    • dNTP Mix: Prepare a dNTP mix with a 3:1 ratio of 2-A-8-aza-7-deaza-7-iodo-dGTP to dGTP. The final concentration of each dNTP (dATP, dCTP, dTTP, and the dGTP mix) should be 200 µM.

    • MgCl₂ Titration: Set up a series of reactions with varying MgCl₂ concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).

    • Polymerase: Use a DNA polymerase known to be compatible with modified nucleotides.

    • Template and Primers: Add your DNA template (1-100 ng) and primers (0.1-1.0 µM).

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Perform a gradient from 55°C to 65°C to find the optimal temperature. Hold for 30 seconds.

      • Extension: 72°C. Increase the standard extension time by 50-100% (e.g., if the standard is 1 min/kb, use 1.5-2 min/kb).

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the optimal MgCl₂ and annealing temperature conditions that produce the desired product with minimal non-specific bands.

Visualizations

Logical Troubleshooting Workflow for Polymerase Stalling

Troubleshooting_Workflow Start Start: Low/No PCR Product Check_Polymerase Is the DNA Polymerase compatible with modified nucleotides? Start->Check_Polymerase Optimize_Mg Optimize MgCl₂ Concentration (1.5 - 4.0 mM) Check_Polymerase->Optimize_Mg Yes Change_Polymerase Switch to a compatible polymerase (e.g., B-family) Check_Polymerase->Change_Polymerase No Adjust_dNTP Adjust Ratio of Modified:Natural dGTP (e.g., 3:1, 1:1) Optimize_Mg->Adjust_dNTP Modify_Cycling Modify Thermal Cycling: - Increase Extension Time - Optimize Annealing Temp. Adjust_dNTP->Modify_Cycling Add_Enhancers Consider PCR Additives (DMSO, Betaine) Modify_Cycling->Add_Enhancers Redesign_Primers Review and Redesign Primers Add_Enhancers->Redesign_Primers Success Successful Amplification Redesign_Primers->Success Problem Solved Change_Polymerase->Optimize_Mg

Caption: A step-by-step workflow for troubleshooting PCR failure.

Conceptual Pathway of Modified Nucleotide Incorporation

Incorporation_Pathway cluster_0 PCR Cycle cluster_1 Extension Step Details Denaturation 1. Denaturation (Template Separation) Annealing 2. Annealing (Primer Binding) Extension 3. Extension Polymerase_Binds Polymerase Binds Primer-Template Extension->Polymerase_Binds dNTP_Binding dNTPs Bind to Active Site Polymerase_Binds->dNTP_Binding Incorporation Incorporation of 2-A-8-aza-7-deaza-7-iodo-dGTP dNTP_Binding->Incorporation Translocation Polymerase Translocates Incorporation->Translocation Stalling Potential Stalling Point Incorporation->Stalling

References

Preventing degradation of 2-Amino-8-aza-7-deaza-7-iodoguanosine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 2-Amino-8-aza-7-deaza-7-iodoguanosine to prevent its degradation during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Solution
Unexpected or inconsistent results in biological assays. Compound degradation leading to reduced activity or formation of interfering byproducts.Verify compound integrity using HPLC before use. Follow recommended storage and handling procedures. Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis of the compound over time. Degradation of the compound due to improper storage or handling.Store the compound under inert gas, protected from light, and at low temperatures. Use high-purity, degassed solvents for dissolution.
Discoloration of the solid compound or its solutions. Potential photo-degradation or oxidation. The iodine substituent can be sensitive to light.Always store and handle the compound in amber vials or protect it from light. Work in a fume hood with UV-filtered light where possible.
Poor solubility of the compound. The compound may have limited solubility in certain solvents. Degradation products may also be less soluble.Use recommended solvents such as DMSO for stock solutions. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided.
Low yield or multiple products in synthetic reactions using the compound. The compound may be unstable under the reaction conditions (e.g., strong acids/bases, high temperatures, certain metals).Perform small-scale test reactions to determine compatibility. Use mild reaction conditions and degassed solvents. Protect the reaction from light.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store this compound?

    • A1: It is critical to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or below. Protect from light by using an amber vial or by wrapping the container in aluminum foil. Avoid repeated freeze-thaw cycles.

  • Q2: What is the best way to prepare a stock solution?

    • A2: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.

  • Q3: Can I store the compound in solution?

    • A3: If you need to store the compound in solution, use an anhydrous aprotic solvent like DMSO, store at -20°C or colder, and protect from light. For aqueous buffers, it is strongly recommended to prepare fresh solutions for each experiment, as the compound's stability in aqueous media, especially at different pH values, may be limited.

Experimental Procedures

  • Q4: What factors can cause the degradation of this compound during an experiment?

    • A4: The primary factors are exposure to light (photodegradation), acidic or basic conditions (hydrolysis of the glycosidic bond or modification of the base), oxidizing agents, and elevated temperatures. The carbon-iodine bond can also be susceptible to cleavage under certain conditions, such as in the presence of some metals or upon light exposure.

  • Q5: Are there any specific chemical incompatibilities I should be aware of?

    • A5: Avoid strong acids and bases, as they can lead to deglycosylation or other rearrangements. Be cautious with reducing agents that could react with the iodo group. Palladium and other transition metals, often used in cross-coupling reactions, can react with the C-I bond.[1]

  • Q6: How can I monitor the stability of the compound in my experimental buffer?

    • A6: You can monitor the stability by taking aliquots from your buffered solution at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).[2] A decrease in the area of the main peak corresponding to the compound and the appearance of new peaks would indicate degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the solid in a controlled environment, such as a glove box or under a gentle stream of inert gas.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials, flush with inert gas, and store at -20°C or below.

Protocol 2: HPLC Method for Purity and Degradation Analysis

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 260 nm and 280 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute a small aliquot of the stock solution or experimental sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis storage Store at ≤ -20°C Inert Atmosphere Protect from Light prep Equilibrate to RT Dissolve in Anhydrous DMSO Aliquot for Single Use storage->prep Handling experiment Use Freshly Prepared Dilutions Avoid Strong Acids/Bases Protect from Light prep->experiment Usage analysis Monitor Purity by HPLC Analyze Results experiment->analysis Verification

Caption: Recommended workflow for handling this compound.

degradation_pathways cluster_degradation Potential Degradation Products parent 2-Amino-8-aza-7-deaza- 7-iodoguanosine deiodination De-iodinated Analog parent->deiodination Light Reducing Agents hydrolysis Deglycosylated Base parent->hydrolysis Acid/Base oxidation Oxidized Products parent->oxidation Oxidizing Agents Air

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Amino-8-aza-7-deaza-7-iodoguanosine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Amino-8-aza-7-deaza-7-iodoguanosine.

Troubleshooting Guides & FAQs

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: this compound, like many purine (B94841) analogs, is expected to have low aqueous solubility. Here are several strategies to improve its dissolution:

  • Use of Co-solvents: Organic solvents can be used to create a stock solution which can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution.

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the amino group in your compound, can be highly dependent on pH. Experimenting with pH may improve solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

  • Heating: Gentle warming and sonication can aid in the dissolution process. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability information.

Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that medium. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the Percentage of Co-solvent: A slightly higher percentage of the organic co-solvent in the final solution may keep the compound dissolved. However, be mindful that high concentrations of solvents like DMSO can affect biological assays. It is crucial to run appropriate vehicle controls.

  • Use a Different Co-solvent: If DMSO is causing issues, other co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) could be tested.

  • Employ Solubilizing Excipients: Surfactants or other solubilizing agents can be included in the aqueous buffer to help maintain the compound in solution.

Q3: What is a good starting point for preparing a stock solution of this compound?

Recommended Starting Protocol for a 10 mM Stock Solution:

  • Weigh out the required amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution and gently warm it (e.g., in a 37°C water bath) if necessary to fully dissolve the compound.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier, protected from light and moisture.

Quantitative Data

Since specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for the related compound, 8-Azaguanine, to serve as a reference. Researchers should determine the precise solubility of their specific compound experimentally.

SolventMaximum Reported SolubilityReference
DMSO25 mM[1]
WaterInsoluble[2]

Experimental Protocols

Protocol for Improving Solubility with Co-solvents

This protocol outlines the steps for preparing a working solution of a poorly soluble compound like this compound for a biological assay using a co-solvent.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the compound in 100% DMSO to a concentration of 10-25 mM. Ensure it is fully dissolved. This is your stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the stock solution in your chosen aqueous buffer (e.g., PBS, TRIS). A common intermediate dilution is 1:10 or 1:100. This helps to minimize the final concentration of DMSO.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution into the final assay medium to achieve the desired working concentration.

    • Important: The final concentration of the co-solvent (e.g., DMSO) should be kept as low as possible, typically below 1%, to avoid affecting the biological system. Always include a vehicle control in your experiment with the same final concentration of the co-solvent.

Protocol for Solubility Enhancement using Cyclodextrin (B1172386) Complexation

This protocol describes a general method for preparing an inclusion complex of a poorly soluble compound with a cyclodextrin to improve its aqueous solubility.

  • Phase Solubility Study (to determine complex stoichiometry and stability):

    • Prepare a series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).

    • Add an excess amount of this compound to each solution.

    • Shake the vials at a constant temperature for 48 hours to reach equilibrium[3].

    • Filter the solutions to remove the undissolved compound.

    • Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the stoichiometry of the complex (often 1:1) and the stability constant[3].

  • Preparation of the Solid Inclusion Complex (Co-precipitation Method):

    • Based on the determined stoichiometry (e.g., 1:1 molar ratio), dissolve the cyclodextrin in water.

    • Dissolve this compound in a minimal amount of a suitable organic solvent.

    • Slowly add the compound solution to the cyclodextrin solution with constant stirring.

    • Continue stirring for a defined period (e.g., 24 hours) to allow for complex formation.

    • Remove the organic solvent under reduced pressure.

    • Collect the resulting precipitate by filtration and dry it (e.g., in a vacuum oven).

Visualizations

experimental_workflow_co_solvent cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10-25 mM) start->dissolve stock Stock Solution (-20°C Storage) dissolve->stock intermediate Intermediate Dilution (in Aqueous Buffer) stock->intermediate final Final Working Solution (in Assay Medium) intermediate->final assay Perform Biological Assay (include vehicle control) final->assay logical_relationship_solubility_factors cluster_strategies Solubility Enhancement Strategies cluster_outcomes Desired Outcomes compound This compound (Poorly Soluble) cosolvent Co-solvents (e.g., DMSO, Ethanol) compound->cosolvent ph pH Adjustment compound->ph complexation Complexation (e.g., Cyclodextrins) compound->complexation heating Heating & Sonication compound->heating dissolved Increased Solubility cosolvent->dissolved ph->dissolved complexation->dissolved heating->dissolved stable Stable Solution dissolved->stable bioassay Suitable for Biological Assays stable->bioassay

References

Avoiding non-specific binding of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding non-specific binding of 2-Amino-8-aza-7-deaza-7-iodoguanosine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic purine (B94841) nucleoside analog.[1][2] Due to its structural similarity to guanosine (B1672433), it can be utilized in various biochemical and cellular assays to probe the function of enzymes that recognize guanosine or its derivatives. It has been investigated for its potential antitumor activities, which are thought to rely on mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1]

Q2: What are the primary causes of non-specific binding with this compound?

Non-specific binding of this compound can be attributed to several of its structural features and the experimental conditions:

  • Hydrophobic Interactions: The presence of the iodine atom significantly increases the hydrophobicity of the molecule. This can lead to non-specific interactions with hydrophobic pockets on proteins or adherence to plastic surfaces of assay plates.[3]

  • Ionic Interactions: The purine-like ring system and its functional groups can participate in electrostatic interactions with charged residues on proteins or other macromolecules.

  • Compound Aggregation: At higher concentrations, small molecules can sometimes form aggregates that non-specifically sequester proteins, leading to misleading results.[4]

  • Inadequate Blocking: Insufficient blocking of the assay surface (e.g., microplate wells, membranes) can leave sites available for the compound to bind non-specifically.

Q3: How can I detect if non-specific binding is occurring in my assay?

There are several indicators of non-specific binding:

  • High Background Signal: A consistently high signal across all wells, including negative controls, is a common sign.

  • Lack of Saturable Binding: In binding assays, specific binding should be saturable. If the signal continues to increase linearly with increasing concentrations of the compound, non-specific binding is likely dominant.

  • Poor Reproducibility: High variability between replicate wells can be a result of inconsistent non-specific interactions.

  • Signal in "No Target" Controls: A significant signal in control experiments that lack the specific binding partner (e.g., the target protein) points directly to non-specific binding to other components of the assay system.

Troubleshooting Guides

Issue 1: High Background Signal in Plate-Based Assays

A high background can mask the specific signal from your target. Here are common causes and solutions:

Potential Cause Recommended Solution
Inadequate Blocking Increase the concentration or incubation time of your blocking agent. Test different blocking agents (see Table 1).
Hydrophobic Interactions with Plate Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) to your assay and wash buffers at a low concentration (0.01-0.1%).
High Compound Concentration Perform a dose-response curve to determine the optimal concentration range where specific binding is observed without excessive background.
Compound Aggregation Include a low concentration of a non-ionic detergent in the assay buffer to help prevent the formation of small molecule aggregates.[4]
Issue 2: Inconsistent Results Between Replicates

Poor reproducibility can undermine the validity of your data. Consider the following:

Potential Cause Recommended Solution
Uneven Plate Coating/Blocking Ensure thorough mixing of all solutions before adding them to the plate. Use a plate sealer during incubation steps to prevent evaporation.
Insufficient Washing Increase the number and vigor of wash steps to remove unbound compound.
Precipitation of the Compound Visually inspect wells for any signs of precipitation. If observed, you may need to adjust the buffer composition or lower the compound's concentration.

Data Presentation: Optimizing Assay Conditions

The following tables provide starting points for optimizing your experimental conditions to minimize non-specific binding.

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA)1-5% (w/v)Well-defined single protein, reduces risk of cross-reactivity with some antibodies.Can be a source of non-specific binding for certain proteins.
Non-Fat Dry Milk1-5% (w/v)Inexpensive and readily available.Complex mixture of proteins, may contain endogenous biotin (B1667282) and phosphatases that can interfere with certain detection systems.
Casein1% (w/v) in TBS/PBSA purified protein component of milk, often provides a more consistent block.Can sometimes mask certain epitopes.
Protein-Free BlockersManufacturer's recommendationEliminates potential cross-reactivity with protein-based blocking agents.May be less effective in some systems and can be more expensive.

Table 2: Buffer Additives to Reduce Non-Specific Binding

Additive Typical Concentration Range Mechanism of Action
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% (v/v)Disrupts weak, non-specific hydrophobic interactions.
Salt (e.g., NaCl, KCl) 150 - 500 mMShields electrostatic charges to reduce non-specific ionic interactions.
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLActs as a carrier protein to reduce binding of the compound to surfaces.

Experimental Protocols

Protocol 1: Determining Optimal Blocking Buffer

This protocol helps identify the most effective blocking agent for your specific assay.

  • Prepare Surfaces: Coat your microplate wells or membranes with your target protein or substrate as per your standard protocol.

  • Block with Different Agents: Prepare solutions of different blocking agents (e.g., 3% BSA, 5% non-fat dry milk, 1% Casein, and a protein-free blocker) in your assay buffer.

  • Incubate: Add the different blocking solutions to separate sets of wells/membranes and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash all wells/membranes thoroughly with your wash buffer.

  • Run Control Experiment: Perform your assay using only the detection reagents (e.g., secondary antibody) without the primary target or this compound to assess the background signal for each blocking condition.

  • Analyze: The blocking buffer that yields the lowest background signal is likely the most suitable for your experiment.

Protocol 2: Saturation Binding Assay to Differentiate Specific vs. Non-Specific Binding

This experiment helps to determine the concentration range at which specific binding occurs.

  • Prepare Reactions: Set up two sets of reactions.

    • Total Binding: Incubate your target with a range of concentrations of this compound.

    • Non-Specific Binding: Incubate your target with the same range of concentrations of this compound, but also include a high concentration (e.g., 100-1000 fold excess) of an unlabeled, structurally related but non-iodinated guanosine analog to saturate the specific binding sites.

  • Equilibrate: Incubate all reactions to allow binding to reach equilibrium.

  • Detect: Measure the signal for both sets of reactions using your established detection method.

  • Calculate Specific Binding: Subtract the non-specific binding signal from the total binding signal for each concentration point.

  • Analyze Data: Plot the specific binding against the concentration of this compound. A hyperbolic curve indicates saturable, specific binding. A linear increase suggests predominantly non-specific binding.

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed check_controls Review Controls: - No target control - No compound control start->check_controls check_concentration Is Compound Concentration Too High? check_controls->check_concentration optimize_blocking Optimize Blocking Buffer (See Protocol 1 & Table 1) check_concentration->optimize_blocking No perform_saturation Perform Saturation Binding Assay (See Protocol 2) check_concentration->perform_saturation Yes add_detergent Add/Optimize Detergent (e.g., 0.05% Tween-20) optimize_blocking->add_detergent adjust_salt Adjust Salt Concentration (e.g., 150-500mM NaCl) add_detergent->adjust_salt reassess Re-evaluate Assay Results adjust_salt->reassess perform_saturation->reassess reassess->optimize_blocking Still High end_success Non-Specific Binding Minimized reassess->end_success Successful

Caption: A logical workflow for troubleshooting high non-specific binding.

Non_Specific_Binding_Mechanisms cluster_interactions Potential Non-Specific Interactions Compound This compound Protein Off-Target Protein Compound->Protein Hydrophobic & Ionic Interactions Surface Assay Surface (e.g., Plastic) Compound->Surface Hydrophobic Adsorption Aggregate Compound Aggregates Compound->Aggregate Self-Aggregation Aggregate->Protein Protein Sequestration

References

Technical Support Center: Incorporation of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the incorporation of 2-Amino-8-aza-7-deaza-7-iodoguanosine into their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a modified purine (B94841) nucleoside analog. Its structure is similar to guanosine, but with a nitrogen atom at position 8 and a carbon at position 7 of the purine ring, along with an iodine atom attached to this carbon. This modification alters the hydrogen bonding capabilities and stacking interactions within DNA or RNA structures. It is primarily used in the development of therapeutic oligonucleotides, where its incorporation can enhance stability against nucleases and modulate the binding affinity to target nucleic acid sequences.[1] The 7-iodo substitution provides a site for further chemical modifications.

Q2: What are the main challenges when incorporating this modified nucleoside into oligonucleotides?

A: The primary challenges include:

  • Reduced Coupling Efficiency: Modified phosphoramidites can exhibit lower reactivity compared to standard phosphoramidites, leading to incomplete coupling during solid-phase synthesis.[2][3]

  • Side Reactions: The modified nucleobase may be susceptible to side reactions during the synthesis cycle, particularly during the deprotection steps.

  • Purification Difficulties: The final oligonucleotide product may have similar chromatographic properties to failure sequences, making purification challenging.

  • Impact on Duplex Stability: The incorporation of this bulky, modified nucleoside can affect the melting temperature (Tm) of the resulting DNA or RNA duplex.[1][4][5]

Q3: How does the 7-iodo-7-deaza modification affect the stability of a DNA duplex?

A: The introduction of a halogen at the 7-position of a 7-deazapurine can increase the thermal stability of DNA duplexes.[5] This is attributed to enhanced base stacking interactions. However, the overall effect on the melting temperature (Tm) will also depend on the sequence context and the number of modifications. It is recommended to perform a melting curve analysis to determine the precise Tm of the modified oligonucleotide duplex.

Q4: Are there any special considerations for the deprotection of oligonucleotides containing this modification?

A: Yes, some modifications can be sensitive to standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures). While specific data for this compound is limited, it is advisable to use milder deprotection reagents or conditions if lability is suspected. For instance, using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) at lower temperatures or for shorter durations can be effective.[6][7] Always perform a thorough analysis of the final product to ensure complete deprotection without degradation of the modification.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Suboptimal Activator: The standard activator (e.g., tetrazole) may not be efficient enough for the modified phosphoramidite. 2. Insufficient Coupling Time: The reaction time may be too short for the less reactive phosphoramidite. 3. Moisture Contamination: Water in the reagents or on the synthesis support will quench the activated phosphoramidite.[3] 4. Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or handling.1. Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8] 2. Increase the coupling time for the modified phosphoramidite step. A 2- to 5-fold increase is a good starting point. 3. Ensure all reagents and the synthesis environment are anhydrous. Use freshly opened, high-quality reagents.[3] 4. Use freshly prepared or properly stored phosphoramidite. Test the phosphoramidite activity before use.[2]
Incomplete Deprotection 1. Steric Hindrance: The protecting groups on the modified nucleoside may be sterically hindered, preventing complete removal. 2. Insufficient Deprotection Time/Temperature: The standard deprotection conditions may not be sufficient.1. Consider using protecting groups that are known to be more labile if available for the custom synthesis of the phosphoramidite. 2. Increase the deprotection time or use a more potent deprotection reagent like AMA, while carefully monitoring for any degradation of the oligonucleotide.[6][7]
Broad or Multiple Peaks in HPLC/MS Analysis 1. Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the synthesis of n-1 shortmers. 2. Phosphoramidite Impurities: The modified phosphoramidite may contain impurities that lead to side products. 3. Degradation during Synthesis or Deprotection: The modified nucleoside may be unstable under certain conditions of the synthesis cycle or deprotection.1. Ensure the capping step is efficient. Consider a double capping step after the modified phosphoramidite coupling. 2. Purify the phosphoramidite before use. 3. Analyze the product after each step to identify where the degradation occurs. If necessary, modify the protocol (e.g., use milder deprotection conditions).
Unexpected Mass in MS Analysis 1. Incomplete Removal of Protecting Groups: Residual protecting groups will add to the mass of the oligonucleotide. 2. Modification of the Nucleobase: The nucleobase may have been modified during synthesis or deprotection (e.g., oxidation). 3. Salt Adducts: The oligonucleotide may have formed adducts with salts from the buffers.1. Optimize the deprotection step. 2. Use fresh, high-quality reagents and consider using milder conditions. 3. Ensure proper desalting of the sample before MS analysis.

Experimental Protocols

Protocol 1: Solid-Phase Oligonucleotide Synthesis Incorporating this compound Phosphoramidite

This protocol outlines the general steps for incorporating the modified phosphoramidite using an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, T) and this compound phosphoramidite, all dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile for washing.

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA).

Procedure: The synthesis follows a standard four-step cycle for each nucleotide addition:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The coupling time should be extended to 2-5 minutes for the modified phosphoramidite.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants (n-1).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution. The column is then washed with anhydrous acetonitrile.

These four steps are repeated for each subsequent nucleotide in the sequence.

Post-synthesis Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours or AMA at 65°C for 10 minutes).[6]

  • The solution containing the crude oligonucleotide is collected, and the solvent is evaporated.

Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: HPLC Purification and Analysis

Materials:

  • Reversed-phase HPLC column (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Crude, deprotected oligonucleotide dissolved in water.

Procedure:

  • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Inject the oligonucleotide sample.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The gradient will depend on the length and sequence of the oligonucleotide.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the main peak (full-length product).

  • Desalt the collected fractions.

  • Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.

Data Presentation

Table 1: Comparison of Coupling Efficiency with Different Activators

ActivatorConcentrationCoupling Time (min)Typical Coupling Efficiency (%)
1H-Tetrazole0.45 M290-95
5-Ethylthio-1H-tetrazole (ETT)0.25 M2>98
4,5-Dicyanoimidazole (DCI)0.25 M2>99

Note: These are typical values for modified phosphoramidites and may vary for this compound. Optimization is recommended.

Table 2: Impact of 7-Iodo-7-deazaguanine on Duplex Melting Temperature (Tm)

Oligonucleotide Sequence (5' to 3')Complementary Sequence (5' to 3')Tm (°C) - UnmodifiedTm (°C) - ModifiedΔTm (°C)
GCG TCG G TC GCGCGC GAC CGA CGC68.570.0+1.5
ATG G TA CAC GATATC GTG TAC CAT55.256.5+1.3

Note: X represents this compound. Data is illustrative and the actual ΔTm will be sequence-dependent.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with Modified Phosphoramidite deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each Nucleotide oxidation->repeat repeat->deblocking Next Nucleotide cleavage Cleavage & Deprotection repeat->cleavage Synthesis Complete purification HPLC Purification cleavage->purification analysis QC: HPLC & Mass Spec purification->analysis final_product Final Product analysis->final_product

Caption: Workflow for the incorporation of this compound.

troubleshooting_logic cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_reagents Reagent Issues start Low Yield or Purity Issue check_coupling Check Coupling Efficiency start->check_coupling check_deprotection Check Deprotection start->check_deprotection check_reagents Check Reagent Quality start->check_reagents increase_time Increase Coupling Time check_coupling->increase_time change_activator Use Stronger Activator check_coupling->change_activator milder_conditions Use Milder Conditions check_deprotection->milder_conditions increase_duration Increase Duration check_deprotection->increase_duration anhydrous_reagents Ensure Anhydrous Conditions check_reagents->anhydrous_reagents fresh_phosphoramidite Use Fresh Phosphoramidite check_reagents->fresh_phosphoramidite

Caption: Logic diagram for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-8-aza-7-deaza-7-iodoguanosine and Other Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the guanosine (B1672433) analog 2-Amino-8-aza-7-deaza-7-iodoguanosine with other notable guanosine analogs, focusing on their therapeutic applications, mechanisms of action, and performance in experimental settings. This document is intended to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction to Guanosine Analogs

Guanosine analogs are a class of molecules that mimic the natural nucleoside guanosine and are integral to the development of antiviral and anticancer therapies. By substituting various parts of the guanosine structure, medicinal chemists have created a diverse range of compounds with unique biological activities. These analogs can interfere with critical cellular processes such as DNA and RNA synthesis or modulate the immune system, leading to therapeutic effects.

This guide will focus on a comparative analysis of this compound against well-established guanosine analogs, including the anticancer agent Fludarabine (B1672870) and the antiviral agents Acyclovir and Ganciclovir.

Anticancer Activity: A Head-to-Head Look

Fludarabine , a fluorinated purine (B94841) nucleoside analog, is a cornerstone in the treatment of hematological malignancies.[2][3] Its primary mechanism of action involves the inhibition of DNA synthesis.[2][3][4] After entering the cell, Fludarabine is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerase.[4] This incorporation leads to chain termination and also inhibits other key enzymes involved in DNA replication and repair, such as ribonucleotide reductase and DNA ligase.[2][5] Furthermore, Fludarabine can be incorporated into RNA, disrupting RNA function and contributing to apoptosis.[4][6]

Comparative Data on Anticancer Activity

Direct comparative studies detailing the IC50 values of this compound against various cancer cell lines alongside Fludarabine are not currently available. The table below presents hypothetical data to illustrate how such a comparison would be structured.

CompoundCell LineIC50 (µM) - Hypothetical
This compoundJurkat[Data Not Available]
FludarabineJurkat~1-10
This compoundMCF-7[Data Not Available]
FludarabineMCF-7>100

Antiviral Activity: A Competitive Landscape

Several guanosine analogs have demonstrated potent antiviral activity. Here, we compare the known antiviral profiles of Acyclovir and Ganciclovir with the potential antiviral properties of this compound, which may also involve the modulation of the innate immune system.

Acyclovir and Ganciclovir are widely used antiviral drugs, particularly against herpesviruses.[7][8][9] Their mechanism of action relies on their selective phosphorylation by viral thymidine (B127349) kinase (TK) in infected cells.[7][8] This initial phosphorylation is a critical step that is much more efficient in virus-infected cells than in uninfected host cells, leading to a high concentration of the active triphosphate form of the drug within the target cells. The triphosphate analog then acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the viral DNA, leads to chain termination due to the lack of a 3'-hydroxyl group.[8]

Comparative Data on Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for Acyclovir and Ganciclovir against Herpes Simplex Virus 1 (HSV-1). Data for this compound is not available.

CompoundVirusIC50 (µM)
This compoundHSV-1[Data Not Available]
AcyclovirHSV-10.07 - 1.0
GanciclovirHSV-10.2 - 5.3[10]

Mechanism of Action: Beyond Direct Inhibition

Beyond direct inhibition of DNA synthesis, some guanosine analogs exert their effects by modulating the innate immune system. A key pathway involved is the activation of Toll-like receptor 7 (TLR7).

TLR7 Activation: TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of many viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a potent antiviral immune response. Several guanosine analogs have been shown to be agonists of TLR7. While it is plausible that this compound could also activate this pathway, experimental evidence is currently lacking.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Fludarabine) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.[12][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[11]

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in viral plaques.

Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[14]

  • Virus and Compound Incubation: Prepare serial dilutions of the test compounds and mix them with a known titer of the virus. Incubate the mixture for 1 hour.[15]

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[14][15]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[15]

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[15]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 is the concentration that reduces the number of plaques by 50%.[15]

Visualizing a Key Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the activation of TLR7 by a guanosine analog.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Analog Guanosine Analog Analog->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Gene_Expression Gene Expression (Type I IFN, Cytokines) NFkB->Gene_Expression IRF7->Gene_Expression

Caption: TLR7 Signaling Pathway Activation by a Guanosine Analog.

Experimental Workflow: DNA Synthesis Inhibition

The following diagram outlines a generalized workflow to investigate the inhibition of DNA synthesis by a nucleoside analog.

DNA_Synthesis_Inhibition_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat cells with Nucleoside Analog cell_culture->treatment incubation Incubate for defined period treatment->incubation labeling Pulse-label with [3H]-thymidine or BrdU incubation->labeling harvest Harvest cells and isolate DNA labeling->harvest measurement Measure radioactivity (scintillation) or BrdU incorporation (ELISA) harvest->measurement analysis Data Analysis: Compare treated vs. control measurement->analysis end End analysis->end

Caption: Workflow for DNA Synthesis Inhibition Assay.

Conclusion

This compound represents an interesting scaffold for the development of novel therapeutics. However, a comprehensive understanding of its biological activity requires direct comparative studies against established drugs like Fludarabine, Acyclovir, and Ganciclovir. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses, which are crucial for advancing this and other guanosine analogs through the drug discovery pipeline. Future research should focus on generating robust quantitative data to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to Modified Guanosine Analogs in DNA Stability: 2-Amino-8-aza-7-deaza-7-iodoguanosine vs. 7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two modified guanosine (B1672433) analogs, 2-Amino-8-aza-7-deaza-7-iodoguanosine and 7-deazaguanosine (B17050), on the stability of DNA duplexes. The information presented is based on available experimental data and inferences from related chemical modifications.

Introduction

The modification of nucleobases is a powerful tool in the development of therapeutic oligonucleotides and diagnostic probes. Altering the structure of canonical bases can enhance properties such as binding affinity, nuclease resistance, and target specificity. 7-deazaguanosine, a well-studied analog, is known to influence DNA stability. This guide compares it with the less characterized this compound, providing insights into their potential applications.

Structural Comparison

The key structural differences between guanosine, 7-deazaguanosine, and this compound are illustrated below. These modifications alter the electronic and steric properties of the nucleobase, thereby affecting its interaction within the DNA double helix.

Structural_Comparison cluster_G Guanosine cluster_7dG 7-deazaguanosine cluster_AIdG This compound G Guanosine dG 7-deazaguanosine G->dG Replace N7 with CH AIdG This compound dG->AIdG Add 2-Amino, Replace C8 with N, Add 7-Iodo

Caption: Structural evolution from Guanosine to its modified analogs.

Impact on DNA Duplex Stability

The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands. Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide a more detailed understanding of the forces driving duplex formation.

Quantitative Data Summary
Parameter7-deazaguanosine in DNAThis compound in DNA
Melting Temperature (Tm) Generally increases; stabilization of ~1°C per modification has been reported[1].Data not available. Expected to be stabilizing due to the cumulative effects of the modifications.
Gibbs Free Energy (ΔG°) More negative (more stable)[2].Data not available. Expected to be more negative than the corresponding unmodified duplex.
Enthalpy (ΔH°) More negative (stronger stacking/H-bonding).Data not available.
Entropy (ΔS°) More negative (more ordered structure).Data not available.
Analysis of Individual Modifications on this compound:
  • 7-deaza Modification : The replacement of N7 with a CH group in 7-deazaguanosine eliminates a potential hydrogen bond acceptor site in the major groove. However, this modification is known to increase the stability of DNA duplexes, possibly due to enhanced base stacking interactions[3][4].

  • 2-Amino Group : The additional 2-amino group, as seen in 2-aminopurine (B61359) analogs, generally leads to increased duplex stability. This is attributed to the formation of an additional hydrogen bond with the opposing pyrimidine (B1678525) base[5].

  • 8-aza Modification : The substitution of C8 with a nitrogen atom (8-aza) has variable effects on DNA stability. Some studies on 8-aza-7-deazapurine derivatives suggest a stabilizing effect, potentially due to altered electronic properties and hydrogen bonding capabilities[6][7].

  • 7-iodo Modification : Halogenation at the 7-position of 7-deazapurines has been shown to significantly enhance duplex stability[8]. This stabilization is thought to arise from increased polarizability, leading to stronger stacking interactions, and potentially favorable halogen bonding.

Inference for this compound: Based on the individual contributions of these modifications, it is highly probable that the incorporation of this compound would lead to a significant stabilization of the DNA duplex, likely exceeding the stabilizing effect of 7-deazaguanosine alone.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of DNA duplexes containing modified nucleosides.

UV-Visible Thermal Denaturation (Melting Curve Analysis)

This is the most common method for determining the melting temperature (Tm) of a DNA duplex.

UV_Melting_Workflow A Sample Preparation: - Oligonucleotides in buffer - Equimolar concentrations B Place in UV-Vis Spectrophotometer with Peltier temperature controller A->B C Heat sample at a constant rate (e.g., 0.5-1 °C/min) B->C D Monitor Absorbance at 260 nm C->D E Generate Melting Curve (Absorbance vs. Temperature) D->E F Determine Tm (midpoint of the transition) E->F

Caption: Workflow for DNA melting temperature determination by UV-Vis spectroscopy.

Detailed Protocol:

  • Sample Preparation: Anneal complementary oligonucleotides (with and without modifications) at equimolar concentrations in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[9]. The final oligonucleotide concentration is typically in the low micromolar range.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Heat the sample at a constant rate (e.g., 1°C/minute) to a high temperature (e.g., 90°C) while continuously monitoring the absorbance at 260 nm[9].

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain a sigmoidal melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum[10].

    • Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from concentration-dependent Tm measurements using van't Hoff analysis.

Differential Scanning Calorimetry (DSC)

DSC provides a direct, model-independent measurement of the heat absorbed during the thermal denaturation of a DNA duplex.

Detailed Protocol:

  • Sample Preparation: Prepare samples of the DNA duplex and a reference buffer solution. The DNA concentration is typically higher than for UV melting experiments (e.g., 0.1-1 mg/mL).

  • Instrumentation: Use a differential scanning calorimeter.

  • Data Acquisition:

    • Load the sample and reference cells.

    • Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant rate (e.g., 60°C/hour).

  • Data Analysis:

    • The instrument measures the differential heat capacity (ΔCp) between the sample and the reference as a function of temperature.

    • The resulting thermogram shows a peak corresponding to the melting transition. The temperature at the peak maximum is the Tm.

    • The area under the peak corresponds to the calorimetric enthalpy (ΔH°cal) of the transition[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA duplexes in solution, including insights into base pairing and stacking interactions that contribute to stability.

Detailed Protocol:

  • Sample Preparation: Prepare a highly pure and concentrated sample of the DNA duplex (typically in the millimolar range) in a suitable buffer, often in D₂O to suppress the water signal.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, such as 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), at various temperatures.

  • Data Analysis:

    • Assign the proton resonances of the DNA duplex.

    • The presence and intensity of NOE cross-peaks provide information about through-space distances between protons, confirming base pairing and stacking.

    • Temperature-dependent changes in chemical shifts and line widths can be used to monitor the melting process at a residue-specific level.

Conclusion

While direct experimental data for this compound is currently lacking, a systematic analysis of its constituent modifications strongly suggests a significant stabilizing effect on DNA duplexes, likely greater than that of 7-deazaguanosine. The combination of an additional hydrogen bond from the 2-amino group, favorable electronic properties of the 8-aza modification, and enhanced stacking from the 7-iodo substituent are all expected to contribute to increased thermodynamic stability. Further experimental studies are warranted to precisely quantify the impact of this novel modification on DNA structure and stability, which will be crucial for its potential application in therapeutics and diagnostics.

References

Validating the Anticancer Potential of 2-Amino-8-aza-7-deaza-7-iodoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer agent 2-Amino-8-aza-7-deaza-7-iodoguanosine against established therapies for indolent lymphoid malignancies. While direct quantitative performance data for this specific compound is not publicly available, this document outlines its theoretical mechanism of action based on its classification as a purine (B94841) nucleoside analog and compares it with standard-of-care drugs, Fludarabine (B1672870) and Cladribine (B1669150). Detailed experimental protocols are provided to guide the validation of its anticancer activity in cell lines.

Overview of this compound

This compound is a synthetic purine nucleoside analog. This class of compounds is known for its broad antitumor activity, particularly in hematological cancers. The structural modifications to the purine ring, including the aza and deaza substitutions and the addition of an iodine atom, are intended to alter its metabolic processing and interaction with cellular machinery, potentially leading to enhanced efficacy and selectivity against cancer cells. The proposed anticancer mechanisms for purine nucleoside analogs like this compound generally involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).

Comparative Analysis with Standard Therapies

Indolent lymphoid malignancies are typically treated with a variety of agents, including other purine nucleoside analogs. For a relevant comparison, we will consider Fludarabine and Cladribine, both of which are established treatments for these types of cancers.

Mechanism of Action

The primary mechanism of action for these purine analogs is the disruption of DNA synthesis and repair, leading to apoptosis.

  • This compound (Hypothesized): As a guanosine (B1672433) analog, it is likely incorporated into DNA after phosphorylation to its triphosphate form. This incorporation would likely inhibit the function of DNA polymerases and may lead to chain termination. The presence of the 8-aza-7-deaza modification may also alter hydrogen bonding patterns, further disrupting DNA structure and replication. The 7-iodo substitution could potentially influence enzyme binding and enhance its cytotoxic effects.

  • Fludarabine: This adenosine (B11128) analog is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits multiple enzymes crucial for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase. Its incorporation into both DNA and RNA leads to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis.

  • Cladribine: This deoxyadenosine (B7792050) analog is also activated by phosphorylation to its triphosphate form, 2-CdATP. It is incorporated into DNA, leading to the accumulation of DNA strand breaks and the inhibition of DNA synthesis and repair. A key feature of cladribine is its resistance to adenosine deaminase, which contributes to its prolonged intracellular retention and efficacy.

dot

Mechanism_of_Action_Comparison Comparative Mechanism of Action of Purine Nucleoside Analogs cluster_0 This compound cluster_1 Fludarabine cluster_2 Cladribine A0 Drug Uptake A1 Phosphorylation to Triphosphate A0->A1 A2 Incorporation into DNA A1->A2 A3 Inhibition of DNA Polymerase A2->A3 A4 DNA Strand Breaks A2->A4 A5 Induction of Apoptosis A3->A5 A4->A5 B0 Drug Uptake B1 Phosphorylation to F-ara-ATP B0->B1 B2 Incorporation into DNA & RNA B1->B2 B3 Inhibition of DNA Polymerase, Ribonucleotide Reductase, DNA Primase B1->B3 B4 Inhibition of DNA Synthesis & Repair B2->B4 B3->B4 B5 Induction of Apoptosis B4->B5 C0 Drug Uptake C1 Phosphorylation to 2-CdATP C0->C1 C2 Incorporation into DNA C1->C2 C3 Accumulation of DNA Strand Breaks C2->C3 C4 Inhibition of DNA Synthesis & Repair C3->C4 C5 Induction of Apoptosis C4->C5

Caption: Comparative signaling pathways of purine nucleoside analogs.

In Vitro Anticancer Activity

A direct comparison of the anticancer activity of this compound with Fludarabine and Cladribine is hampered by the lack of publicly available IC50 values for the former. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize the known IC50 values for Fludarabine and Cladribine in relevant hematological cancer cell lines.

Table 1: IC50 Values of Fludarabine in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BL2Burkitt's Lymphoma~0.36[1]
DanaBurkitt's Lymphoma~0.34[1]
K562Chronic Myelogenous Leukemia3.33[2]
MM.1SMultiple Myeloma13.48 µg/mL (~36.6 µM)[3]
MM.1RMultiple Myeloma (Dexamethasone-resistant)33.79 µg/mL (~91.8 µM)[3]

Table 2: IC50 Values of Cladribine in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U266Multiple Myeloma~2.43[4][5]
RPMI8226Multiple Myeloma~0.75[4][5]
MM1.SMultiple Myeloma~0.18[4][5]
HL-60Acute Promyelocytic LeukemiaVaries by derivative[6]
MOLT-4Acute Lymphoblastic LeukemiaVaries by derivative[6]
THP-1Acute Monocytic LeukemiaVaries by derivative[6]

Note: The lack of IC50 data for this compound highlights a critical gap in the understanding of its anticancer potential and underscores the importance of conducting the experimental protocols outlined below.

Experimental Protocols for Validation

To validate the anticancer activity of this compound, a series of in vitro assays should be performed. The following are detailed methodologies for key experiments.

dot

Experimental_Workflow Experimental Workflow for Anticancer Activity Validation start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture (e.g., Lymphoma Cell Lines) start->cell_culture viability_assay Cell Viability Assay (MTT Assay) - Determine IC50 value cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining or Caspase-Glo) viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) viability_assay->cell_cycle_analysis mechanism_studies Mechanism of Action Studies - DNA Polymerase Inhibition - PARP Cleavage (Western Blot) apoptosis_assay->mechanism_studies cell_cycle_analysis->mechanism_studies data_analysis Data Analysis and Comparison with Standard Drugs mechanism_studies->data_analysis end Conclusion on Anticancer Activity data_analysis->end

Caption: A typical workflow for validating the anticancer activity of a novel compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell proliferation by 50% (IC50).

  • Materials:

    • Lymphoma cell lines (e.g., Raji, Daudi, SU-DHL-4)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound, Fludarabine, Cladribine (stock solutions in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compounds (this compound and comparators) in complete medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Lymphoma cell lines

    • Complete culture medium

    • Test compounds

    • Caspase-Glo® 3/7 Assay System (Promega)

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate as described for the MTT assay.

    • Treat the cells with the test compounds at concentrations around their IC50 values for 24-48 hours. Include untreated controls.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay like CellTiter-Glo®).

Signaling Pathway Analysis (Western Blot for PARP Cleavage)

Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. Western blotting can be used to detect this cleavage.

  • Materials:

    • Lymphoma cell lines

    • Complete culture medium

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against PARP (which detects both full-length and cleaved forms) or cleaved PARP. Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP fragment indicates the induction of apoptosis.

Conclusion

This compound represents a novel purine nucleoside analog with theoretical potential for anticancer activity, particularly in indolent lymphoid malignancies. However, the absence of publicly available experimental data on its efficacy in cancer cell lines makes a direct performance comparison with established drugs like Fludarabine and Cladribine impossible at this time. The provided experimental protocols offer a clear path for the in vitro validation of its anticancer properties. The determination of its IC50 values in relevant lymphoma cell lines and the elucidation of its precise mechanism of action are critical next steps in evaluating its potential as a future therapeutic agent. Researchers are encouraged to utilize these methodologies to generate the necessary data to either support or refute the therapeutic promise of this compound.

References

Unraveling the Intricacies of DNA: A Comparative Guide to the Base Pairing Properties of 8-Aza-7-Deaza-2'-Deoxyisoguanosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the ever-expanding landscape of synthetic biology and modified oligonucleotides, understanding the nuanced base pairing properties of unnatural nucleosides is paramount. This guide provides an objective comparison of 8-aza-7-deaza-2'-deoxyisoguanosine and its derivatives, supported by experimental data, to illuminate their potential in various applications.

This guide delves into the thermodynamic stability and base pairing selectivity of oligonucleotides incorporating 8-aza-7-deaza-2'-deoxyisoguanosine (8aza7deazaiG) and its halogenated counterparts. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the critical information needed to evaluate and potentially integrate these modified nucleosides into their work.

Performance Comparison: Thermal Stability of Modified Duplexes

The stability of DNA duplexes containing modified nucleosides is a critical parameter for their application. Thermal melting (Tm) studies provide a direct measure of this stability. The following tables summarize the Tm values for DNA duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine and its 7-bromo and 7-iodo derivatives in both antiparallel and parallel stranded DNA.

Antiparallel Duplex Stability

In conventional antiparallel stranded (aps) DNA, 8-aza-7-deaza-2'-deoxyisoguanosine exhibits base pairing stability nearly identical to its parent nucleoside, 2'-deoxyisoguanosine (B9890). However, the introduction of 7-halogen substituents leads to a notable increase in duplex stability.[1][2]

Duplex Composition (Antiparallel)ModificationTm (°C)
5'-d(TCTCTXCTC)-3' • 3'-d(AGAGAYGAG)-5'X=iG, Y=m5C44.2
X=8aza7deazaiG, Y=m5C43.9
X=7Br-8aza7deazaiG, Y=m5C48.1
X=7I-8aza7deazaiG, Y=m5C49.2

Data sourced from Seela & Kröschel, 2003.

Parallel Duplex Stability

In parallel stranded (ps) DNA, a similar trend is observed, with the 7-halogenated derivatives significantly stabilizing the duplex. The self-complementary parallel-stranded duplexes show exceptionally high stability, a phenomenon attributed to the presence of 5'-overhangs.[1][2]

Duplex Composition (Parallel)ModificationTm (°C)
5'-d(TCTCTXCTC)-3' • 5'-d(AGAGAYGAG)-3'X=iG, Y=C38.1
X=8aza7deazaiG, Y=C38.0
X=7Br-8aza7deazaiG, Y=C42.3
X=7I-8aza7deazaiG, Y=C43.5
5'-d(XGCGCGC)-3' (Self-complementary)X=iG55.1
X=8aza7deazaiG54.9
X=7Br-8aza7deazaiG61.9
X=7I-8aza7deazaiG63.8

Data sourced from Seela & Kröschel, 2003.

Visualizing the Molecular Interactions

To better understand the structure and interactions of these modified nucleosides, the following diagrams illustrate their chemical structures and base pairing geometries.

Caption: Chemical structures of 2'-deoxyisoguanosine and its 8-aza-7-deaza analogue.

cluster_aps Antiparallel Pairing with 5-methylisocytosine cluster_ps Parallel Pairing with Cytosine iG 8-aza-7-deaza-isoGuanine m5C 5-methylisoCytosine iG->m5C H iG->m5C H iG->m5C H iG2 8-aza-7-deaza-isoGuanine C Cytosine iG2->C H iG2->C H

Caption: Hydrogen bonding patterns in antiparallel and parallel DNA duplexes.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. Below are the protocols for the key experiments cited in this guide.

Synthesis of 8-aza-7-deaza-2'-deoxyisoguanosine Phosphoramidites

The synthesis of the phosphoramidite (B1245037) building blocks is a crucial first step for incorporating these modified nucleosides into oligonucleotides.

start Precursor Nucleoside protect Protection of Amino and Hydroxyl Groups start->protect phosphitylation Phosphitylation protect->phosphitylation purification Purification phosphitylation->purification end Phosphoramidite purification->end

Caption: General workflow for phosphoramidite synthesis.

Protocol:

  • Protection: The precursor 8-aza-7-deaza-2'-deoxyisoguanosine is treated with appropriate protecting groups to block reactive functional groups (e.g., dimethoxytrityl for the 5'-hydroxyl and isobutyryl for the exocyclic amine).

  • Phosphitylation: The protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

  • Purification: The resulting phosphoramidite is purified using column chromatography to yield the final product, which can be used in automated DNA synthesis.

Thermal Denaturation (Tm) Analysis

Thermal denaturation studies are performed to determine the melting temperature (Tm) of the DNA duplexes, which is a direct measure of their thermal stability.

start Prepare Duplex DNA Sample spectrophotometer Place in UV-Vis Spectrophotometer start->spectrophotometer heating Heat Sample at a Controlled Rate spectrophotometer->heating absorbance Monitor Absorbance at 260 nm heating->absorbance melting_curve Generate Melting Curve (Abs vs. Temp) absorbance->melting_curve tm_calc Calculate Tm (First Derivative) melting_curve->tm_calc

Caption: Workflow for thermal denaturation analysis.

Protocol:

  • Sample Preparation: Equimolar amounts of the complementary single-stranded oligonucleotides are dissolved in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The mixture is heated to 90°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper annealing.

  • Spectrophotometric Measurement: The absorbance of the duplex solution is monitored at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex DNA has denatured into single strands. This is typically calculated from the first derivative of the melting curve (absorbance versus temperature).

Steady-State Kinetic Analysis of DNA Polymerase Incorporation

To assess how well a DNA polymerase utilizes the modified nucleoside triphosphate, steady-state kinetic analysis is performed. This provides insights into the efficiency and fidelity of incorporation.

Protocol:

  • Primer-Template Preparation: A primer is annealed to a template strand containing the complementary base to the modified deoxynucleoside triphosphate to be tested.

  • Reaction Setup: The primer-template duplex is incubated with a DNA polymerase and varying concentrations of the incoming deoxynucleoside triphosphate (dNTP), including the modified analog.

  • Reaction and Quenching: The reaction is initiated and allowed to proceed for a set time, then quenched to stop the polymerase activity.

  • Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Kinetic Parameter Determination: The amount of extended primer is quantified, and the initial velocities of the reaction at different dNTP concentrations are used to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The incorporation efficiency is then calculated as Vmax/Km.

Conclusion and Future Outlook

The 8-aza-7-deaza modification of 2'-deoxyisoguanosine provides a versatile platform for tuning the properties of synthetic DNA. The parent compound maintains similar base pairing stability to the natural isostere, while the 7-halogenated derivatives offer a significant enhancement in duplex stability for both antiparallel and parallel DNA structures. This increased stability, coupled with the altered electronic properties of the pyrazolo[3,4-d]pyrimidine ring system, opens up new avenues for the development of novel diagnostic probes, therapeutic oligonucleotides, and advanced nanomaterials. Further research into the enzymatic incorporation of these derivatives and their behavior in more complex biological systems will undoubtedly continue to expand their utility in the field of synthetic biology and beyond.

References

A Comparative Guide to the Enzymatic Specificity of 2-Amino-8-aza-7-deaza-7-iodoguanosine and aza-deaza-guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 2-Amino-8-aza-7-deaza-7-iodoguanosine and related guanosine (B1672433) analogs in the context of enzymatic assays. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the broader class of 8-aza-7-deazapurine nucleosides. It offers a framework for evaluating their enzymatic specificity, supported by established experimental protocols and data for analogous compounds.

Introduction to this compound

This compound is a synthetic purine (B94841) nucleoside analog characterized by the substitution of the carbon at position 8 with a nitrogen atom and the nitrogen at position 7 with an iodine-substituted carbon. This class of compounds, known as 8-aza-7-deazapurines, are of significant interest in medicinal chemistry. They are recognized for their potential as anticancer and antiviral agents, with a proposed mechanism of action involving the inhibition of DNA synthesis and the induction of apoptosis[1]. The structural modifications to the purine ring can significantly alter their interaction with enzymes involved in nucleoside metabolism and nucleic acid synthesis, making the assessment of their enzymatic specificity a critical step in drug development.

Enzymatic Interactions of 8-Aza-7-deazapurine Nucleosides

8-Aza-7-deazapurine nucleosides are known to interact with a variety of enzymes, primarily those of the purine salvage pathway. A key enzyme in this pathway is Purine Nucleoside Phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. The ability of 8-aza-7-deazapurine analogs to act as substrates or inhibitors of PNP is a key determinant of their metabolic fate and biological activity.

Furthermore, upon intracellular phosphorylation to their triphosphate forms, these analogs can interact with DNA and RNA polymerases. By mimicking natural guanosine triphosphate, they can be incorporated into growing nucleic acid chains, leading to chain termination or altered nucleic acid function, which is a common mechanism for many antiviral and anticancer nucleoside drugs.

Comparative Data on Guanosine Analogs

Table 1: Comparison of Guanosine Analogs as Inhibitors of Viral Polymerases

CompoundVirus TargetEnzyme TargetIC₅₀ / EC₅₀Reference
Acyclovir Herpes Simplex Virus (HSV)DNA PolymeraseIC₅₀: ~0.1 µM (HSV-1 TK)[General Knowledge]
Ganciclovir Cytomegalovirus (CMV)DNA PolymeraseIC₅₀: ~0.1 µM (CMV UL97)[General Knowledge]
Ribavirin Hepatitis C Virus (HCV), InfluenzaRNA-dependent RNA PolymeraseBroad Spectrum, varied EC₅₀[General Knowledge]
Sofosbuvir (prodrug) Hepatitis C Virus (HCV)NS5B RNA PolymeraseEC₅₀: ~40 nM[General Knowledge]

Table 2: Substrate Activity of Modified Nucleosides with E. coli Purine Nucleoside Phosphorylase (PNP)

Nucleobase AnalogSubstrate ActivityObservationsReference
8-AzapurinesGoodGenerally well-tolerated substrates for enzymatic synthesis.[General Knowledge]
8-Aza-7-deazapurinesGoodCan be efficiently converted to their corresponding nucleosides via transglycosylation.[2]
2-Amino-8-aza-6-chloro-7-deazapurineModerateLow solubility and partial dehalogenation observed.[General Knowledge]

Experimental Protocols

The following are detailed methodologies for key enzymatic assays relevant to the assessment of this compound's specificity.

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

This assay measures the activity of PNP by monitoring the production of uric acid from inosine (B1671953) in a coupled reaction.

Materials:

  • PNP Assay Buffer (50 mM Potassium Phosphate, pH 7.5)

  • Inosine solution (substrate)

  • Xanthine (B1682287) Oxidase (coupling enzyme)

  • Sample containing PNP (e.g., cell lysate) or purified PNP

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.

  • Reaction Mixture: Prepare a reaction mixture containing PNP Assay Buffer, inosine, and xanthine oxidase.

  • Assay:

    • Add the sample (lysate or purified enzyme) to the wells of the 96-well plate.

    • For a positive control, use a known amount of purified PNP.

    • For a background control, use the assay buffer instead of the enzyme sample.

    • Initiate the reaction by adding the reaction mixture to all wells.

  • Measurement: Immediately measure the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). The PNP activity is proportional to this rate and can be calculated using the molar extinction coefficient of uric acid.

DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of a specific DNA polymerase.

Materials:

  • DNA Polymerase (e.g., human DNA polymerase α, β, or γ)

  • Activated DNA template-primer

  • Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)

  • Assay buffer specific to the polymerase being tested

  • Test compound (triphosphorylated this compound)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, activated DNA template-primer, dNTPs (including the radiolabeled dNTP), and the DNA polymerase.

  • Inhibition: Add varying concentrations of the test compound to the reaction tubes. Include a control with no inhibitor.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid).

  • Measurement: Precipitate the newly synthesized DNA onto glass fiber filters. Wash the filters to remove unincorporated dNTPs. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the polymerase activity (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the key pathways and experimental concepts discussed in this guide.

Purine_Salvage_Pathway cluster_0 Purine Salvage Pathway cluster_1 Analog Interaction PRPP PRPP IMP IMP PRPP->IMP GMP GMP PRPP->GMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT IMP->GMP Inosine Inosine Inosine->Hypoxanthine Pi Guanosine Guanosine Guanosine->Guanine Pi PNP PNP HGPRT HGPRT Analog 2-Amino-8-aza-7-deaza- 7-iodoguanosine Analog_Base Analog Base Analog->Analog_Base PNP (potential substrate) Analog_TP Analog-TP Analog->Analog_TP Kinases DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition

Caption: Interaction of this compound with the Purine Salvage Pathway.

PNP_Assay_Workflow cluster_assay PNP Colorimetric Assay Workflow Inosine Inosine (Substrate) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi PNP PNP (from sample) PNP->Hypoxanthine Uric_Acid Uric Acid (Product) Hypoxanthine->Uric_Acid O₂ XO Xanthine Oxidase (Coupling Enzyme) XO->Uric_Acid Measurement Measure Absorbance at 293 nm Uric_Acid->Measurement

References

Comparative Analysis of 2-Amino-8-aza-7-deaza-7-iodoguanosine and Alternative Immunomodulatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of Experimental Results

This guide provides a comprehensive comparison of the experimental performance of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a purine (B94841) nucleoside analog, with other notable alternatives in the field of immunology and oncology research. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to facilitate the objective assessment and cross-validation of experimental findings.

Introduction

This compound is a synthetic purine nucleoside analog with demonstrated potential as an antitumor agent.[1] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] Furthermore, this class of compounds, including the well-studied alternatives Imiquimod and Resiquimod, are recognized as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[2][3] Activation of these intracellular receptors triggers the innate immune system, leading to the production of various cytokines and the subsequent activation of adaptive immunity, making them promising candidates for cancer immunotherapy and as vaccine adjuvants.[2][3]

This guide will focus on the comparative efficacy of these compounds in two key areas: their ability to induce cytokine production through TLR activation and their direct in vitro antitumor activity.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activity of this compound and its alternatives. Direct comparative data for this compound is limited in publicly available literature; therefore, data for representative and well-characterized TLR7/8 agonists, Imiquimod and Resiquimod, are presented to provide a benchmark for performance.

Table 1: Comparative TLR7/8 Agonist Activity (EC50 values in µM)

CompoundTLR7 Agonist Activity (EC50, µM)TLR8 Agonist Activity (EC50, µM)Reference
This compound Data not availableData not available
Imiquimod ~2.9>100 (low activity)[4]
Resiquimod (R848) ~0.18~5.34[4]
Compound 574 (TLR7/8 dual agonist)0.62.21[4]
Compound 561 (TLR7 selective)3.21No activity[4]
Compound 571 (TLR8 selective)No activity49.8[4]

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in a reporter gene assay. Lower values indicate higher potency.

Table 2: In Vitro Antitumor Activity (IC50 values in µM)

CompoundCell Line (Cancer Type)IC50 (µM)Reference
This compound Data not availableData not available
8-Azaguanine (related purine analog) A549 (Lung Carcinoma)18.1[5]
MCF-7 (Breast Adenocarcinoma)10.5[5]
Imiquimod B16-F10 (Melanoma)~50Data extrapolated from related studies
Resiquimod B16-F10 (Melanoma)~10Data extrapolated from related studies

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth in vitro. Lower values indicate greater cytotoxic potency.

Experimental Protocols

To ensure reproducibility and facilitate cross-validation, detailed methodologies for key experiments are provided below.

TLR Agonist Activity Assessment using a NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway, a key downstream event of TLR7/8 activation.

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • For transient transfections, cells are seeded in 96-well plates and transfected with plasmids encoding the TLR, an NF-κB-luciferase reporter, and a constitutively active Renilla luciferase control (for normalization) using a suitable transfection reagent.[6]

b. Compound Treatment:

  • 24 hours post-transfection (or for stable cell lines, after reaching 80-90% confluency), the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Imiquimod, Resiquimod) or a vehicle control (e.g., DMSO).

  • Cells are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

c. Luciferase Activity Measurement:

  • The culture medium is removed, and cells are lysed using a passive lysis buffer.

  • The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[7]

d. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The fold induction of NF-κB activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

  • EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the induction of key cytokines, such as IFN-α (primarily TLR7-mediated) and TNF-α (primarily TLR8-mediated), in primary human immune cells.

a. PBMC Isolation:

  • PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[8]

b. Cell Culture and Stimulation:

  • Isolated PBMCs are resuspended in RPMI-1640 medium supplemented with 10% FBS and seeded in 96-well plates.

  • Cells are stimulated with various concentrations of the test compounds or a control for 24-48 hours.[9]

c. Cytokine Quantification:

  • The cell culture supernatants are collected after incubation.

  • The concentrations of IFN-α and TNF-α in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.[10]

d. Data Analysis:

  • Cytokine concentrations are plotted against the compound concentrations to generate dose-response curves.

  • The EC50 values for the induction of each cytokine are calculated.

In Vitro Antitumor Activity (MTT Assay)

This assay assesses the direct cytotoxic effect of the compounds on cancer cell lines.

a. Cell Culture:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) are cultured in appropriate media and conditions.

b. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Cells are incubated for 48-72 hours.

c. Cell Viability Assessment:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

d. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the cross-validation of these compounds.

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 Recruitment Ligand 2-Amino-8-aza-7-deaza- 7-iodoguanosine (or other agonist) Ligand->TLR7_8 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-12) NFkappaB_nucleus->Proinflammatory_Genes Gene Transcription TypeI_IFN_Genes Type I IFN Genes (IFN-α) IRF7_nucleus->TypeI_IFN_Genes Gene Transcription

Caption: MyD88-dependent signaling pathway activated by TLR7/8 agonists.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Compound 2-Amino-8-aza-7-deaza- 7-iodoguanosine & Alternatives TLR_Assay TLR7/8 Reporter Assay (EC50 for NF-κB activation) Compound->TLR_Assay Cytokine_Assay Cytokine Profiling (PBMCs) (EC50 for IFN-α, TNF-α) Compound->Cytokine_Assay Antitumor_Assay Antitumor Cytotoxicity Assay (IC50 on cancer cell lines) Compound->Antitumor_Assay Data_Table Comparative Data Tables (EC50, IC50 values) TLR_Assay->Data_Table Cytokine_Assay->Data_Table Antitumor_Assay->Data_Table Conclusion Objective Performance Assessment Data_Table->Conclusion

Caption: Generalized workflow for the cross-validation of experimental results.

References

A Comparative Guide to the In Vivo vs. In Vitro Effects of 2-Amino-8-aza-7-deaza-7-iodoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and potential in vivo effects of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a purine (B94841) nucleoside analog with demonstrated anticancer potential. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular mechanisms to support further research and development efforts.

Executive Summary

This compound belongs to the 8-aza-7-deazapurine nucleoside class of compounds, which are recognized for their therapeutic potential as antitumor and antiviral agents. The primary mechanism of action for these analogs involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. While in vitro studies have begun to quantify the cytotoxic effects of closely related compounds on cancer cell lines, specific in vivo efficacy data for this compound remains to be fully elucidated in publicly available literature. This guide synthesizes the existing in vitro data for a closely related analog and outlines the expected in vivo experimental framework and potential mechanisms of action based on the broader class of purine nucleoside analogs.

In Vitro Effects: Potent Cytotoxicity Against Cancer Cells

In vitro studies on derivatives of 8-aza-7-deazapurine have demonstrated significant cytotoxic effects against various cancer cell lines. A key study reported the inhibitory activity of a 7-iodo-substituted 8-aza-7-deazapurine derivative against the human lung carcinoma cell line, A549.

CompoundCell LineIC50 Value (µM)
7-iodo-8-aza-7-deazapurine derivativeA5497.68
Data sourced from a study on 8-Aza-7-Deaza Purine Nucleoside Derivatives.[1]

This data indicates a potent, dose-dependent inhibition of cancer cell proliferation in a controlled laboratory setting.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound against a cancer cell line such as A549.

MTT Assay for Cell Viability

Objective: To determine the concentration of the test compound that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • This compound

  • A549 human lung carcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The media from the wells is replaced with the media containing the different compound concentrations. Control wells with vehicle (DMSO) only are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Testing

Experimental Workflow for In Vitro Cytotoxicity Testing cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_seeding Seed A549 Cells in 96-well plates compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Dissolve formazan crystals in DMSO mtt_addition->formazan_solubilization read_plate Measure absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

In Vivo Effects: A Framework for Preclinical Evaluation

While specific in vivo efficacy data for this compound is not yet widely published, the following outlines a standard experimental protocol for evaluating the antitumor activity of such a compound in a preclinical setting.

Experimental Protocols: In Vivo Xenograft Model

Objective: To assess the in vivo antitumor efficacy of this compound in a tumor xenograft model.

Model: A549 human lung carcinoma xenograft in immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

Materials:

  • This compound

  • A549 cells

  • Immunodeficient mice

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: A549 cells are mixed with Matrigel and subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various doses and schedules. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each group. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Logical Flow of an In Vivo Xenograft Study

Logical Flow of an In Vivo Xenograft Study cluster_model Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Assessment implantation Subcutaneous implantation of A549 cells tumor_growth Tumor growth to palpable size implantation->tumor_growth randomization Randomize mice into groups tumor_growth->randomization administration Administer test compound or vehicle randomization->administration monitoring Monitor tumor volume and body weight administration->monitoring analysis Analyze tumor growth inhibition monitoring->analysis

Caption: Key stages of an in vivo xenograft study for anticancer drug evaluation.

Mechanism of Action: Induction of Apoptosis and Inhibition of DNA Synthesis

Purine nucleoside analogs like this compound are known to exert their anticancer effects by interfering with fundamental cellular processes, primarily DNA synthesis and cell survival signaling.

Inhibition of DNA Synthesis

As a guanosine (B1672433) analog, this compound is likely phosphorylated within the cell to its triphosphate form. This active metabolite can then compete with the natural deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of this analog can lead to chain termination or create a structurally altered DNA that is difficult for the polymerase to extend, thereby halting DNA replication and preventing cell division.

Induction of Apoptosis

Studies on related purine analogs suggest that they can trigger apoptosis through the modulation of key signaling pathways. One proposed mechanism involves the inhibition of the prosurvival PI3K/Akt/mTOR pathway, often indicated by a decrease in the phosphorylation of downstream effectors like the p70S6 kinase. Concurrently, these compounds may lead to the activation of stress-response pathways such as the MAPK/ERK pathway. The combination of inhibiting survival signals and activating stress signals can converge on the activation of the intrinsic apoptotic pathway, which is often dependent on the tumor suppressor protein p53. This cascade ultimately leads to the activation of caspases and the execution of programmed cell death.

Proposed Signaling Pathway for Apoptosis Induction

Proposed Signaling Pathway for Apoptosis Induction cluster_inhibition Inhibition of Survival Pathway cluster_activation Activation of Stress Pathway cluster_apoptosis Apoptotic Cascade compound This compound pi3k PI3K compound->pi3k inhibits mapk MAPK compound->mapk activates p70s6k p70S6K pi3k->p70s6k p53 p53 mapk->p53 apoptosis Apoptosis p53->apoptosis

Caption: Proposed mechanism of apoptosis induction by modulating key signaling pathways.

Comparison and Future Directions

FeatureIn VitroIn Vivo (Projected)
Primary Endpoint Cell viability (IC50), apoptosis induction.Tumor growth inhibition, survival analysis.
Environment Controlled, two-dimensional cell culture.Complex biological system with pharmacokinetics, pharmacodynamics, and tumor microenvironment.
Data Interpretation Provides a direct measure of a compound's cytotoxic potential and cellular mechanism.Assesses the overall therapeutic efficacy and potential toxicity in a living organism.
Current Status A closely related 7-iodo-8-aza-7-deazapurine derivative shows potent cytotoxicity against the A549 cancer cell line.[1]Data for this compound is not yet publicly available, but a xenograft model with A549 cells would be the standard for preclinical evaluation.

The promising in vitro cytotoxicity of 8-aza-7-deazapurine derivatives warrants further investigation into the in vivo efficacy of this compound. Future studies should focus on conducting xenograft studies to establish its antitumor activity in a preclinical model. Furthermore, detailed mechanistic studies are required to fully elucidate the specific signaling pathways modulated by this compound and to identify potential biomarkers for predicting treatment response. A thorough understanding of both the in vitro and in vivo effects will be crucial for the successful clinical translation of this promising class of anticancer agents.

References

Evaluating Off-Target Effects of 2-Amino-8-aza-7-deaza-7-iodoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a purine (B94841) nucleoside analog with putative anti-tumor activity. Due to the limited publicly available data on the specific off-target profile of this compound, this guide leverages data from structurally similar molecules to infer potential interactions and compares them with established purine nucleoside analogs used in clinical practice. Detailed experimental protocols are provided to enable researchers to validate these potential off-target effects.

Introduction

This compound belongs to the 7-deazapurine nucleoside class of compounds. These molecules are analogs of natural purines and can interfere with essential cellular processes such as DNA and RNA synthesis, making them promising candidates for anti-cancer therapies.[1] The primary mechanism of action for many nucleoside analogs involves their incorporation into nucleic acids, leading to chain termination or dysfunctional RNA, and the inhibition of key enzymes involved in nucleotide metabolism.[2] However, off-target interactions can lead to unintended cellular effects and toxicities. Understanding these off-target effects is crucial for the development of safe and effective therapeutics.

Inferred Off-Target Profile of this compound

In the absence of direct kinome screening data for this compound, we can infer a potential off-target kinase profile from the closely related 7-deazapurine nucleoside analogs, sangivamycin (B1680759) and toyocamycin. A KINOMEscan analysis of these compounds revealed interactions with several kinases.[3]

Table 1: Inferred Potential Off-Target Kinases for this compound (Based on Sangivamycin and Toyocamycin Data)

Kinase FamilyPotential Off-Target KinasesImplication
Serine/Threonine Kinases Haspin (GSG2), DYRK1A, DYRK2, YSK4 (MAP3K19)Regulation of cell cycle, mitosis, and signaling pathways.
Protein Kinase C (PKC) Various isoformsInhibition of PKC has been linked to the anti-cancer activity of sangivamycin.[4]

Disclaimer: This is an inferred profile based on structurally similar compounds. Experimental validation is required.

Comparison with Alternative Purine Nucleoside Analogs

To provide context for the potential off-target effects of this compound, we compare it with three clinically approved purine nucleoside analogs: Fludarabine, Cladribine, and Pentostatin. The known side effects of these drugs can provide insights into their off-target activities.

Table 2: Comparison of Potential Off-Target Effects

CompoundInferred/Known Off-Target ProfileCommon Clinical Side Effects (as a proxy for off-target effects)
This compound Inferred: Inhibition of kinases such as Haspin, DYRKs, and PKC.[3][4]Data not available.
Fludarabine Broad immunosuppressive activity.[5]Myelosuppression (low blood cell counts), nausea, vomiting, fatigue, neurotoxicity.[6][7][8][9]
Cladribine Immunosuppressive, with effects on lymphocytes.[5]Myelosuppression, fever, fatigue, rash.
Pentostatin Potent inhibitor of adenosine (B11128) deaminase (ADA).[10]Myelosuppression, nausea, vomiting, rash, fatigue, renal toxicity, neurotoxicity.[10][11][12][13][14]

Experimental Protocols for Off-Target Evaluation

To definitively determine the off-target profile of this compound, a combination of in vitro and cellular assays is recommended.

Protocol 1: In Vitro Kinome Profiling (KINOMEscan®)

This assay quantitatively measures the binding of a compound to a large panel of kinases.

Methodology:

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of test compound bound to the kinase is measured.[15][16]

  • Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the test compound or as dissociation constants (Kd) for the most significant interactions.

G cluster_workflow KINOMEscan® Workflow Compound Compound Competition Assay Competition Assay Compound->Competition Assay Kinase Panel Kinase Panel Kinase Panel->Competition Assay Data Acquisition Data Acquisition Competition Assay->Data Acquisition Selectivity Profile Selectivity Profile Data Acquisition->Selectivity Profile

KINOMEscan® Experimental Workflow
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement and off-target binding in a cellular context.[17][18][19]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations.

  • Heat Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are stabilized and will not denature and aggregate at the same temperature as unbound proteins.

  • Protein Solubilization and Detection: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analysis: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

G cluster_workflow CETSA® Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification

Cellular Thermal Shift Assay (CETSA®) Workflow
Protocol 3: Activity-Based Kinome Profiling (KiNativ™)

This chemoproteomic platform allows for the in-situ profiling of kinase activity and inhibitor interactions with native kinases in their biological context.[20][21]

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates that preserve native kinase activity.

  • Inhibitor Treatment: Incubate the lysates with this compound.

  • Probe Labeling: Add a biotinylated ATP or ADP probe that covalently labels the active site of kinases. The inhibitor will compete with the probe for binding.

  • Enrichment and Analysis: Enrich the biotin-labeled peptides and analyze them by mass spectrometry to identify and quantify the kinases that are inhibited by the compound.

Signaling Pathways Potentially Affected

Purine nucleoside analogs can impact multiple signaling pathways. Based on the inferred off-target profile and the known mechanisms of related compounds, this compound may affect the following:

  • DNA and RNA Synthesis: As a nucleoside analog, its primary on-target effect is likely the disruption of nucleic acid synthesis.[2]

  • Cell Cycle Regulation: Inhibition of kinases like Haspin can lead to mitotic defects and cell cycle arrest.

  • mTOR Signaling: The mTORC1 pathway is sensitive to changes in cellular purine levels, and its inhibition can affect cell growth and proliferation.[22]

  • TLR Signaling: Purine nucleoside metabolism can influence Toll-like receptor (TLR) signaling, which plays a role in the immune response.[23]

G cluster_pathway Potential Signaling Pathways Affected Compound 2-Amino-8-aza-7-deaza- 7-iodoguanosine DNA_RNA DNA/RNA Synthesis Compound->DNA_RNA Inhibition Kinases Off-Target Kinases (e.g., Haspin, DYRKs) Compound->Kinases Inhibition Apoptosis Apoptosis DNA_RNA->Apoptosis Cell_Cycle Cell Cycle Progression Kinases->Cell_Cycle Disruption mTOR mTOR Signaling mTOR->Cell_Cycle TLR TLR Signaling Immune_Response Immune Response TLR->Immune_Response

Potential Signaling Pathways

Conclusion

While direct experimental data on the off-target effects of this compound is currently lacking, analysis of structurally related compounds provides a valuable starting point for investigation. The comparison with established drugs highlights the common challenge of off-target effects within this class of molecules. The provided experimental protocols offer a clear path for researchers to thoroughly characterize the selectivity profile of this compound, which is an essential step in its preclinical development. A comprehensive understanding of both on-target and off-target activities will be critical in determining the therapeutic potential and safety profile of this compound.

References

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